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  • Product: (2,2,3,3-Tetrafluorocyclobutyl)methanol
  • CAS: 378-17-6

Core Science & Biosynthesis

Foundational

(2,2,3,3-Tetrafluorocyclobutyl)methanol (CAS 378-17-6): A Technical Guide for Advanced Drug Discovery and Development

Introduction: The Strategic Value of Fluorinated Cycloalkanes in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rationa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Cycloalkanes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to enhance a multitude of pharmacological parameters.[1][2][3] Among the diverse array of fluorinated motifs, the tetrafluorocyclobutyl group has emerged as a compelling bioisostere and a modulator of drug-like properties. This guide provides an in-depth technical overview of (2,2,3,3-Tetrafluorocyclobutyl)methanol (CAS 378-17-6), a key building block for introducing this valuable moiety. We will explore its physicochemical properties, a robust synthesis protocol, detailed spectroscopic analysis, applications in drug development, and essential safety and handling procedures. For researchers and scientists in the pharmaceutical and life sciences sectors, this document serves as a comprehensive resource for harnessing the potential of this versatile fluorinated intermediate.

Physicochemical Properties: A Data-Driven Profile

Precise physicochemical data for (2,2,3,3-Tetrafluorocyclobutyl)methanol is not extensively reported in publicly available literature. However, by drawing comparisons with structurally related fluorinated alcohols and cyclobutane derivatives, we can establish a reliable profile of its expected properties. The introduction of four fluorine atoms onto the cyclobutane ring is anticipated to significantly influence its boiling point, density, and solubility compared to its non-fluorinated counterpart.

Table 1: Physicochemical Properties of (2,2,3,3-Tetrafluorocyclobutyl)methanol and Related Compounds

Property(2,2,3,3-Tetrafluorocyclobutyl)methanol (Predicted/Estimated)(3,3-Difluorocyclobutyl)methanol (Experimental)Cyclobutylmethanol (Experimental)
CAS Number 378-17-6681128-39-2[]4415-82-1
Molecular Formula C₅H₆F₄OC₅H₈F₂O[]C₅H₁₀O
Molecular Weight 158.09 g/mol 122.11 g/mol []86.13 g/mol
Boiling Point ~140-150 °C at 760 mmHg130.9 °C at 760 mmHg[][5]142-143 °C
Density ~1.3 - 1.4 g/cm³1.201 g/cm³[]0.923 g/cm³
Appearance Colorless liquid (predicted)LiquidColorless liquid
Solubility Soluble in common organic solvents (e.g., ethers, chlorinated solvents, alcohols). Limited solubility in water.Soluble in organic solvents.Miscible with water and organic solvents.

Note: The predicted values for (2,2,3,3-Tetrafluorocyclobutyl)methanol are based on trends observed in related fluorinated compounds. The increased fluorine content is expected to elevate the boiling point and density relative to the difluoro-analogue.

Synthesis Protocol: A Reliable Pathway to a Key Intermediate

The most direct and widely applicable synthetic route to (2,2,3,3-Tetrafluorocyclobutyl)methanol involves the reduction of the corresponding carboxylic acid, 2,2,3,3-tetrafluorocyclobutanecarboxylic acid. This precursor, while not ubiquitously available, can be synthesized through specialized fluorination techniques. The following protocol details a robust reduction method.

Experimental Protocol: Reduction of 2,2,3,3-Tetrafluorocyclobutanecarboxylic Acid

This procedure is adapted from established methods for the reduction of carboxylic acids to primary alcohols.

Materials:

  • 2,2,3,3-Tetrafluorocyclobutanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄) or a safer alternative like Ammonia-borane (NH₃BH₃) with a titanium catalyst.[6]

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen or argon atmosphere, and a dropping funnel is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice-water bath.

  • Addition of Carboxylic Acid: A solution of 2,2,3,3-tetrafluorocyclobutanecarboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Workup: The resulting granular precipitate is filtered off and washed with THF or Et₂O. The combined organic filtrates are then washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield (2,2,3,3-Tetrafluorocyclobutyl)methanol as a colorless liquid.

Synthesis_Pathway reactant 2,2,3,3-Tetrafluorocyclobutanecarboxylic Acid reagent 1. LiAlH₄, THF 2. H₂O workup reactant->reagent product (2,2,3,3-Tetrafluorocyclobutyl)methanol reagent->product Reduction

Caption: Proposed synthesis of (2,2,3,3-Tetrafluorocyclobutyl)methanol.

Spectroscopic Analysis: Elucidating the Molecular Structure

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of (2,2,3,3-Tetrafluorocyclobutyl)methanol. Below are the predicted spectral data based on the analysis of analogous fluorinated compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the methanolic proton, the methylene protons of the CH₂OH group, and the protons on the cyclobutane ring.

  • δ 4.0-3.5 (m, 2H): Methylene protons (-CH₂OH). The chemical shift is influenced by the adjacent hydroxyl group and the electron-withdrawing fluorine atoms on the cyclobutane ring.

  • δ 3.0-2.5 (m, 3H): Protons on the cyclobutane ring (-CHF-CH₂-). These protons will likely exhibit complex splitting patterns due to geminal and vicinal coupling with each other and with the fluorine atoms.

  • δ 2.5-1.5 (t, 1H): Hydroxyl proton (-OH). The chemical shift and multiplicity of this signal are dependent on the solvent, concentration, and temperature. In some cases, it may appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon environment, with characteristic splitting due to coupling with fluorine atoms.

  • δ 125-115 (tt, J ≈ 240 Hz, J ≈ 30 Hz): CF₂ carbons of the cyclobutane ring. The large one-bond C-F coupling constant is characteristic of geminal difluoro groups.

  • δ 65-55 (t, J ≈ 20 Hz): Methylene carbon (-CH₂OH).

  • δ 45-35 (m): CH carbon of the cyclobutane ring.

  • δ 30-20 (t, J ≈ 25 Hz): CH₂ carbon of the cyclobutane ring.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For (2,2,3,3-Tetrafluorocyclobutyl)methanol, a complex multiplet is expected due to the non-equivalent fluorine atoms.

  • δ -130 to -140 (m): A complex multiplet arising from the four fluorine atoms on the cyclobutane ring. The complexity is due to geminal and vicinal F-F coupling, as well as coupling to the ring protons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and C-F bonds.

  • 3600-3200 cm⁻¹ (broad): O-H stretching vibration, characteristic of the alcohol functional group. The broadness is due to hydrogen bonding.

  • 2960-2850 cm⁻¹ (medium): C-H stretching vibrations of the methylene and cyclobutane groups.

  • 1300-1000 cm⁻¹ (strong, multiple bands): C-F stretching vibrations. These are typically very strong and can be diagnostic for the presence of fluorine.

  • 1050-1000 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak, although it may be of low intensity due to the lability of the C-F bonds. Fragmentation patterns will likely involve the loss of HF, H₂O, and small fluorinated fragments.

  • m/z 158 (M⁺): Molecular ion peak.

  • m/z 138 ([M-HF]⁺): Loss of hydrogen fluoride.

  • m/z 140 ([M-H₂O]⁺): Loss of water.

  • Characteristic lower mass fragments: Arising from the cleavage of the cyclobutane ring.

Applications in Drug Discovery and Development: A Strategic Advantage

The incorporation of the 2,2,3,3-tetrafluorocyclobutyl moiety offers several strategic advantages in the design of novel therapeutics. This is primarily due to the profound effects of fluorine on key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Drug_Development_Advantages cluster_0 Core Moiety cluster_1 Improved Pharmacokinetic Properties TFCM (2,2,3,3-Tetrafluorocyclobutyl)methanol Metabolic_Stability Increased Metabolic Stability TFCM->Metabolic_Stability Blocks metabolic hotspots Lipophilicity Modulated Lipophilicity (logP) TFCM->Lipophilicity Increases lipophilicity Permeability Enhanced Membrane Permeability TFCM->Permeability Impacts cell penetration Binding_Affinity Improved Binding Affinity TFCM->Binding_Affinity Alters electronic interactions

Caption: Impact of the tetrafluorocyclobutyl moiety on drug properties.

  • Metabolic Stability: The high strength of the C-F bond makes the tetrafluorocyclobutyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][2][3] This can lead to an increased half-life and improved bioavailability of the drug candidate.

  • Lipophilicity and Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3] The rigid, puckered conformation of the cyclobutane ring can also influence the overall shape of the molecule, impacting its permeability.[7]

  • Binding Affinity and Conformation: The highly polarized C-F bonds can engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity. The rigid nature of the cyclobutane ring can also lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding.[7]

  • pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby acidic or basic functional groups, which can be a valuable tool for optimizing the ionization state of a drug at physiological pH.[1]

Safety and Handling: Prudent Laboratory Practices

(2,2,3,3-Tetrafluorocyclobutyl)methanol, as a polyfluorinated organic compound, should be handled with appropriate safety precautions. While specific toxicity data is not available, general guidelines for handling fluorinated chemicals should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[8][9]

  • Ventilation: All handling of this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and alkali metals.

  • Fire Safety: While not expected to be highly flammable, appropriate fire extinguishers (dry chemical, carbon dioxide, or alcohol-resistant foam) should be readily available.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

  • Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated.[8]

Conclusion: A Versatile Building Block for Next-Generation Therapeutics

(2,2,3,3-Tetrafluorocyclobutyl)methanol represents a valuable and versatile building block for the synthesis of advanced pharmaceutical candidates. The strategic introduction of the tetrafluorocyclobutyl moiety can impart significant improvements in metabolic stability, lipophilicity, and binding affinity. While a lack of extensive experimental data necessitates careful characterization, the predicted properties and established synthetic routes provide a solid foundation for its application in medicinal chemistry programs. As the demand for more effective and safer drugs continues to grow, the judicious use of fluorinated scaffolds, such as the one derived from (2,2,3,3-Tetrafluorocyclobutyl)methanol, will undoubtedly play a pivotal role in the future of drug discovery.

References

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  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]

  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. Available at: [Link]

  • Kuleshova, E., et al. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). IR absorption spectra of increasing concentrations (in mol %) of HFIP... Retrieved from [Link]

  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. ResearchGate. Available at: [Link]

  • Lee, H., et al. (2020). A new method to search for per- and polyfluoroalkyl substances (PFASs) by linking fragmentation flags with their molecular ions by drift time using ion mobility spectrometry. PubMed. Available at: [Link]

  • Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons. NIST. Available at: [Link]

  • Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society. Available at: [Link]

  • McAskill, N. A. (n.d.). The Chemical Ionization Mass Spectra of Fluorotoluenes. Australian Journal of Chemistry. Available at: [Link]

  • DeBlase, A. F., et al. (2024). Infrared Photodissociation Spectroscopy of Fluoride–Anion Hexafluoroisopropanol Complexes: Solvation-Suppressed Proton Transfer. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

  • Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society. Available at: [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). PFAS. Retrieved from [Link]

  • Wang, D., et al. (n.d.). Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes. Organic & Biomolecular Chemistry. Available at: [Link]

  • WES Industries. (2023). PFOA Regulations on Environmental Safety. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Retrieved from [Link]

  • FPS Public Health. (2026). Practical tips to minimize PFAS exposure. Retrieved from [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • International Safety. (2022). PFAS Safety: PPE and Mitigation Efforts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2,3,3-Tetrafluorobutane. Retrieved from [Link]

  • GlobalChemMall. (n.d.). (3,3-Difluorocyclobutyl)methanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. Retrieved from [Link]

  • ResearchGate. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved from [Link]

  • Journal of the National Academy of Sciences of Ukraine. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved from [Link]

  • Government of Canada. (2025). Per- and polyfluoroalkyl substances (PFAS) and your health. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

  • ResearchGate. (2025). Selective Reactions of 1,1-Cycloalkanedicarboxylic Acids with SF4. Retrieved from [Link] Trifluoromethylcycloalkanes_1-Fluoroformyl-1-trifluoromethylcycloalkanes_and_1-Trifluoromethyl-1-cycloalkanecarboxylic_Acids

  • MDPI. (n.d.). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

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Sources

Exploratory

Physical and chemical properties of (2,2,3,3-Tetrafluorocyclobutyl)methanol

An In-Depth Technical Guide to (2,2,3,3-Tetrafluorocyclobutyl)methanol: Properties, Synthesis, and Applications For Researchers, Scientists, and Drug Development Professionals Abstract (2,2,3,3-Tetrafluorocyclobutyl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2,2,3,3-Tetrafluorocyclobutyl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2,3,3-Tetrafluorocyclobutyl)methanol is a unique fluorinated aliphatic alcohol presenting a compact and rigid scaffold of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms onto the cyclobutyl ring imparts distinct electronic and conformational properties, making it a valuable building block for the synthesis of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of its known and predicted physicochemical properties, a detailed spectroscopic profile, a plausible synthetic pathway with experimental protocols, and a discussion of its potential applications, particularly within the realm of drug discovery.

Physicochemical Properties

The introduction of four fluorine atoms onto the cyclobutane ring significantly influences the molecule's properties, such as polarity, lipophilicity, and metabolic stability. While extensive experimental data for this specific compound is not widely published, we can compile its core identifiers and predict others based on its structure.

Table 1: Core Physical and Chemical Properties of (2,2,3,3-Tetrafluorocyclobutyl)methanol

PropertyValueSource
CAS Number 378-17-6[1][2]
Molecular Formula C₅H₆F₄O[1][2]
Molecular Weight 158.09 g/mol [2]
SMILES C1C(C(C1(F)F)(F)F)CO[1]
Appearance Predicted: Colorless liquidN/A
Boiling Point Not experimentally determined. Expected to be higher than non-fluorinated analogs due to increased molecular weight and polarity.N/A
Density Not experimentally determined. Expected to be significantly higher than 1.0 g/mL due to the high mass of fluorine atoms.N/A
Solubility Predicted to have moderate solubility in organic solvents (e.g., ethers, chlorinated solvents) and limited solubility in water.N/A

Spectroscopic Profile and Characterization

Spectroscopic analysis is critical for the unambiguous identification and quality control of (2,2,3,3-Tetrafluorocyclobutyl)methanol. Based on its structure, the following spectral features are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to spin-spin coupling between protons and fluorine atoms (²J H-F, ³J H-F). Key expected signals include:

    • A multiplet corresponding to the two diastereotopic protons of the -CH₂ OH group, further split by the adjacent ring proton and potentially long-range fluorine couplings.

    • A multiplet for the proton on the carbon bearing the methanol group (-CH -CH₂OH).

    • Complex multiplets for the two protons on the non-fluorinated carbon of the cyclobutyl ring (-CH₂ -).

    • A broad singlet for the hydroxyl proton (-OH ), which may exchange with trace amounts of D₂O in the NMR solvent.[3]

  • ¹³C NMR: The carbon spectrum will show five distinct signals. The chemical shifts will be influenced by the attached fluorine and oxygen atoms, and the signals for carbons bearing fluorine atoms will appear as triplets or more complex multiplets due to one-bond and two-bond C-F coupling (¹J C-F, ²J C-F).

    • -C H₂OH: ~60-70 ppm.

    • -C H-: ~30-40 ppm.

    • -C H₂-: ~20-30 ppm.

    • -C F₂-CF₂-: Two distinct signals expected in the range of 110-130 ppm, appearing as triplets due to the large one-bond C-F coupling constant.[4]

  • ¹⁹F NMR: Fluorine NMR is a crucial technique for confirming the structure. The spectrum is predicted to show two complex multiplets for the two pairs of diastereotopic fluorine atoms, with both geminal (²J F-F) and vicinal (³J F-F) couplings, as well as couplings to the ring protons.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of key functional groups.[5]

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[6][7]

  • C-H Stretch: Multiple sharp to medium absorptions in the 2850-3000 cm⁻¹ region, corresponding to the sp³ C-H bonds of the cyclobutyl ring and methylene group.[5]

  • C-F Stretch: Very strong, intense, and characteristic absorption bands in the fingerprint region, typically between 1000-1200 cm⁻¹, indicative of the multiple C-F bonds.[6]

  • C-O Stretch: A medium to strong absorption band around 1030-1080 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 158.09.[2] However, for highly fluorinated compounds, the molecular ion can sometimes be weak or absent in electron ionization (EI) mass spectra.[9]

  • Fragmentation Pattern: Key fragmentation pathways would likely include:

    • Loss of a water molecule ([M-H₂O]⁺) from the molecular ion.

    • Loss of the hydroxymethyl radical ([M-•CH₂OH]⁺).

    • Cleavage of the cyclobutane ring, leading to various fluorinated fragments.

Synthesis and Reactivity

A plausible and efficient synthesis of (2,2,3,3-Tetrafluorocyclobutyl)methanol can be envisioned starting from the [2+2] cycloaddition of tetrafluoroethylene (TFE) with an appropriate vinyl ether, followed by functional group manipulations.

The key reactivity of this molecule is centered on its primary alcohol functionality. It can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification, providing a handle to incorporate this fluorinated scaffold into larger molecules.

Potential Applications in Drug Development

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[10] The (2,2,3,3-Tetrafluorocyclobutyl)methanol scaffold offers several advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the fluorinated portion of the ring highly resistant to metabolic degradation by cytochrome P450 enzymes.

  • Conformational Rigidity: The cyclobutyl ring provides a more rigid and defined three-dimensional structure compared to flexible alkyl chains, which can be advantageous for optimizing ligand-receptor interactions.

  • Bioisosterism: The fluorinated cyclobutyl moiety can serve as a bioisostere for other chemical groups, such as phenyl rings or bulky alkyl groups, while offering a different physicochemical profile.[11] The introduction of fluorine generally increases hydrophilicity in aliphatic systems, which can improve the pharmacokinetic properties of a drug candidate.[12]

This building block is therefore highly valuable for synthesizing novel compounds in areas such as central nervous system (CNS) disorders, oncology, and infectious diseases, where fine-tuning of drug properties is critical for success.[11][13]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of (2,2,3,3-Tetrafluorocyclobutyl)methanol.

Hypothetical Synthesis of (2,2,3,3-Tetrafluorocyclobutyl)methanol

This protocol describes a three-step process: cycloaddition, deprotection/hydrolysis, and reduction.

Step 1: [2+2] Cycloaddition

  • In a high-pressure autoclave, charge a solution of ethyl vinyl ether (1.0 eq) in a suitable solvent like ethyl acetate.

  • Cool the reactor to 0°C and carefully introduce tetrafluoroethylene (TFE) gas (1.2 eq).

  • Seal the reactor and heat to 100-120°C for 12-24 hours. The pressure will increase significantly.

  • After cooling to room temperature, carefully vent the excess TFE.

  • Concentrate the reaction mixture under reduced pressure to obtain crude 1-ethoxy-2,2,3,3-tetrafluorocyclobutane. Purify by vacuum distillation.

    • Causality: This cycloaddition reaction is a classic method for forming four-membered rings. TFE is electron-deficient and reacts readily with the electron-rich ethyl vinyl ether.

Step 2: Hydrolysis to the Aldehyde

  • Dissolve the purified 1-ethoxy-2,2,3,3-tetrafluorocyclobutane (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by GC-MS.

  • Cool to room temperature, neutralize with a weak base (e.g., saturated NaHCO₃ solution), and extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield crude 2,2,3,3-tetrafluorocyclobutanecarbaldehyde.

    • Causality: The enol ether intermediate is acid-labile and readily hydrolyzes to the corresponding aldehyde.

Step 3: Reduction to the Alcohol

  • Dissolve the crude aldehyde (1.0 eq) in methanol or ethanol and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding 1M HCl until the effervescence ceases.

  • Remove the bulk of the solvent under reduced pressure. Add water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford pure (2,2,3,3-Tetrafluorocyclobutyl)methanol.

    • Causality: NaBH₄ is a mild and selective reducing agent that efficiently converts aldehydes to primary alcohols without affecting the C-F bonds.

Characterization Workflow
  • NMR Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. Add a small amount of TMS as an internal standard.[14]

  • NMR Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • IR Sample Preparation: Place a drop of the neat liquid product between two KBr or NaCl plates to create a thin film.

  • IR Acquisition: Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.[15]

  • MS Sample Preparation: Prepare a dilute solution of the product in a volatile solvent like methanol or acetonitrile.

  • MS Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization source (e.g., EI or ESI) to obtain the mass spectrum.[16]

Visualization of Synthetic Pathway

The following diagram illustrates the proposed synthetic route from tetrafluoroethylene and ethyl vinyl ether.

Caption: A proposed synthetic pathway for (2,2,3,3-Tetrafluorocyclobutyl)methanol.

Safety and Handling

While specific toxicity data is limited, fluorinated alcohols should be handled with care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • May cause skin and serious eye irritation.[17]

  • Keep away from heat, sparks, and open flames as it may be flammable.

Conclusion

(2,2,3,3-Tetrafluorocyclobutyl)methanol represents a valuable and versatile building block for chemists in the pharmaceutical and materials science industries. Its rigid, heavily fluorinated core provides a unique tool for modulating molecular properties to achieve desired biological or physical outcomes. While comprehensive experimental data is still emerging, its predicted characteristics and straightforward synthetic accessibility position it as a compound of significant interest for future research and development.

References

  • (2,2,3,3-Tetrafluorocyclobutyl)methanol | C5H6F4O - BuyersGuideChem. (n.d.). BuyersGuideChem.
  • (2,2,3,3-tetrafluorocyclobutyl)methanol | CAS 378-17-6 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • (3,3-Difluorocyclobutyl)methanol - Chem-Impex. (n.d.).
  • Physical Properties of Pure Methanol. (n.d.).
  • Common NMR Solvents - Reference Data. (n.d.).
  • Methanol Physical Properties Overview. (n.d.). Scribd.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Galan, B. R., et al. (2013). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 32(15), 4312-4324.
  • Doc Brown's Chemistry. (2026, February 24). CH3OH infrared spectrum of methanol.
  • 2,2,3,3-Tetrafluoro-1-propanol | C3H4F4O | CID 6441 - PubChem. (n.d.).
  • Moffitt Cancer Center. (2024, August 18). Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery.
  • NMR Solvent Data Chart. (n.d.).
  • NMR Solvent d
  • Table of Characteristic IR Absorptions. (n.d.). Millersville University.
  • Hudson, R. L., Gerakines, P. A., & Yarnall, Y. Y. (2024). Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an Astrophysical Ice. The Astrophysical Journal, 969(1), 11.
  • Methanol - chemical, physical and thermal properties of methanol. (2022, November 10).
  • Infrared spectroscopy. (n.d.). Royal Society of Chemistry.
  • Toasa, V. (2021). Methanol Synthesis Technology Using CO2 from Steelworks. JFE Technical Report, (26), 28-34.
  • Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.
  • High throughput targeted metabolomics library generation on a novel mass spectrometer applied to microbiome analysis. (n.d.). Analytical Chemistry.
  • Simultaneous UHPLC/MS Analyses of Explosive Compounds. (n.d.). Thermo Fisher Scientific.
  • Tanc, C. P., et al. (2016). Novel efficient process for methanol synthesis by CO2 hydrogenation. Chemical Engineering Journal, 290, 14-23.
  • 2,2,3,3-Tetrafluoro-1-propanol, 99+%, Thermo Scientific. (n.d.). Fisher Scientific.
  • Basha, R. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6806.
  • 2,2,3,3-Tetrafluoro-1-propanol. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • (3,3-Difluorocyclobutyl)methanol | 681128-39-2. (n.d.). Sigma-Aldrich.
  • Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71–81.
  • Graham, T. H., et al. (2023). (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. ACS Medicinal Chemistry Letters, 14(10), 1438–1443.
  • Kolb, P., & Kaltschmitt, T. (2017). Methanol Synthesis in a Fixed Bed Recycle-reactor System: Effect of once-Through and Recycle Operation on Activity and Productivity. DGMK Conference Report.
  • Interpreting the fragmentation pattern of the mass spectrum of 2,2,3-trimethylbutane. (n.d.). Doc Brown's Chemistry.
  • Mass spectrometry analysis of TR and methylsulfonylnitrobenzoate interaction. (2010). In Probe Reports from the NIH Molecular Libraries Program.
  • Ozturk, S. S., & Shah, Y. T. (n.d.). i-C METHANOL SYNTHESIS PROCESS. Fischer-Tropsch Archive.
  • Methanol Synthesis. (n.d.). Optience.

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Foundational

1H and 13C NMR spectrum of (2,2,3,3-Tetrafluorocyclobutyl)methanol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (2,2,3,3-Tetrafluorocyclobutyl)methanol Introduction (2,2,3,3-Tetrafluorocyclobutyl)methanol is a fascinating molecule for nuclear magnetic resonance (NMR) spe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (2,2,3,3-Tetrafluorocyclobutyl)methanol

Introduction

(2,2,3,3-Tetrafluorocyclobutyl)methanol is a fascinating molecule for nuclear magnetic resonance (NMR) spectroscopy analysis due to the profound influence of its stereochemically complex and highly electronegative tetrafluorocyclobutane ring on the neighboring hydroxymethyl group. This guide provides a comprehensive analysis of the theoretical ¹H and ¹³C NMR spectra of this compound, offering insights into the structural elucidation of fluorinated molecules. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization. The principles discussed herein are foundational for understanding the spectra of similarly complex fluorinated organic compounds.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of (2,2,3,3-Tetrafluorocyclobutyl)methanol is anticipated to exhibit distinct signals for the three types of protons: the cyclobutane ring proton (CH), the methylene protons of the hydroxymethyl group (CH₂), and the hydroxyl proton (OH). The presence of four fluorine atoms dramatically influences the spectrum through strong through-bond and through-space couplings.

  • Cyclobutane Methine Proton (H-1): The proton attached to the cyclobutane ring (C1) is expected to resonate as a complex multiplet. Its chemical shift will be influenced by the geminal hydroxymethyl group and the vicinal difluoro-substituted carbons. This proton is coupled to the two methylene protons on the adjacent CH₂OH group and, more significantly, to the four fluorine atoms on the neighboring carbons (C2 and C3). This will result in a complex splitting pattern that may be challenging to interpret at lower field strengths.

  • Methylene Protons (CH₂OH): The two diastereotopic protons of the methylene group are chemically non-equivalent and are expected to show distinct chemical shifts. Each of these protons will be split by the adjacent cyclobutane methine proton (H-1) and will also experience long-range coupling to the fluorine atoms on the cyclobutane ring. This will likely result in two complex multiplets.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly dependent on the solvent, temperature, and concentration.[1] It may appear as a broad singlet or, in a non-protic solvent and under anhydrous conditions, as a triplet due to coupling with the adjacent methylene protons.[1]

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of (2,2,3,3-Tetrafluorocyclobutyl)methanol is expected to show four distinct carbon signals. The key feature of this spectrum will be the large carbon-fluorine coupling constants.

  • Cyclobutane Carbons (C-2 and C-3): The two difluorinated carbons of the cyclobutane ring are chemically equivalent and will appear as a single signal. This signal will be split into a triplet by the two directly attached fluorine atoms (¹JCF) and will likely show further fine structure due to coupling with the other two fluorine atoms on the adjacent carbon (²JCF).

  • Cyclobutane Methine Carbon (C-1): The carbon atom of the cyclobutane ring bearing the hydroxymethyl group will appear as a multiplet due to coupling with the neighboring fluorine atoms (²JCF and ³JCF).

  • Methylene Carbon (CH₂OH): The carbon of the methylene group will be influenced by the electronegative oxygen atom, shifting it downfield. It will also exhibit coupling to the fluorine atoms on the cyclobutane ring (³JCF and ⁴JCF), resulting in a complex multiplet.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (2,2,3,3-Tetrafluorocyclobutyl)methanol. These are estimated values based on known substituent effects and data from analogous fluorinated compounds.[2][3][4]

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
CH (cyclobutane)2.5 - 3.0multipletJHH, JHF
CH₂ (methylene)3.6 - 4.0multipletJHH, JHF
OH (hydroxyl)Variable (1.5 - 4.0)singlet or tripletJHH

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
CF₂ (cyclobutane)115 - 125triplet of triplets¹JCF, ²JCF
CH (cyclobutane)40 - 50multiplet²JCF, ³JCF
CH₂ (methylene)60 - 70multiplet³JCF, ⁴JCF
CH₂ (cyclobutane)20 - 30multipletJCF

Experimental Protocols

Acquiring high-quality NMR spectra for (2,2,3,3-Tetrafluorocyclobutyl)methanol requires careful sample preparation and instrument setup.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of (2,2,3,3-Tetrafluorocyclobutyl)methanol into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). Chloroform-d is a common choice for small organic molecules.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

  • If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.[5] However, for routine characterization, the residual solvent peak can be used as a secondary reference.[6]

2. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer might include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters might include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 128-1024 or more, depending on sample concentration.

Visualization of Molecular Structure and Key Interactions

The following diagram illustrates the molecular structure of (2,2,3,3-Tetrafluorocyclobutyl)methanol and highlights the key through-bond couplings that would be observed in its NMR spectra.

Sources

Exploratory

Beyond the Formula: A Technical Guide to C5H6F4O Isomers in Drug Discovery

Executive Summary The molecular formula C5H6F4O does not refer to a single chemical entity. In the context of high-precision drug development, it represents a "chemical space" containing distinct isomers with vastly diff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C5H6F4O does not refer to a single chemical entity. In the context of high-precision drug development, it represents a "chemical space" containing distinct isomers with vastly different pharmacological profiles.

This guide moves beyond simple nomenclature to analyze the two most scientifically relevant isomers for medicinal chemistry:

  • 3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene (An allyl ether monomer/intermediate).[1][2]

  • 2,2,3,3-tetrafluorocyclopentan-1-ol (A conformationally restricted bioisostere).

Part 1: Structural Deconstruction & IUPAC Nomenclature

To determine the IUPAC name, we must first calculate the Degree of Unsaturation (DoU) to understand the molecule's topology.




Implication: The molecule contains exactly one double bond (alkene/carbonyl) OR one ring . This geometric constraint dictates the two primary isomer classes.[3]

Class A: The Fluorinated Ether (Linear, Double Bond)
  • Common Name: Allyl 1,1,2,2-tetrafluoroethyl ether[1][2][4]

  • CAS Registry: 1428-33-7[1][4][5][6]

  • IUPAC Name Derivation:

    • Principal Chain: The propene chain (3 carbons) takes precedence due to the alkene unsaturation.

    • Numbering: The double bond gets the lowest number (C1=C2).[3]

    • Substituent: The oxygen is attached to C3. The substituent group is -O-CF2-CF2H.

    • Group Name: The ethyl group is fully fluorinated at position 1 and 2 relative to the ether linkage, but retains one proton.

    • Final Assembly: 3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene .

Class B: The Fluorinated Cycloalcohol (Cyclic, Saturated)
  • Structure: A 5-carbon ring with an alcohol group and four fluorine atoms.[2][4][6][7][8][9]

  • IUPAC Name Derivation:

    • Principal Group: The hydroxyl (-OH) group defines the parent as "cyclopentanol" and is automatically at position 1.

    • Numbering: Numbering proceeds to give substituents (fluorines) the lowest possible locants.

    • Final Assembly: 2,2,3,3-tetrafluorocyclopentan-1-ol .

Part 2: Synthesis & Experimental Protocols

Protocol 1: Synthesis of 3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene

This ether is synthesized via the Base-Catalyzed Addition of Alcohols to Fluoroalkenes . Unlike standard Williamson ether synthesis (which fails with perfluoroalkyl halides due to the "fluorine effect" repelling nucleophiles), this method utilizes the electrophilicity of tetrafluoroethylene (TFE).

Safety Warning: Tetrafluoroethylene (TFE) is a flammable gas prone to explosive polymerization. This reaction requires a high-pressure autoclave and blast shielding.

Reagents:
  • Allyl Alcohol (Substrate)

  • Tetrafluoroethylene (TFE) gas

  • Potassium Hydroxide (KOH) or Sodium Hydride (NaH) (Catalyst)

  • Solvent: DMF or DMSO (Polar aprotic promotes the alkoxide nucleophile)

Step-by-Step Workflow:
  • Activation: Charge the autoclave with allyl alcohol (1.0 eq) and catalytic KOH (0.1 eq). Stir at room temperature for 30 mins to generate the alkoxide in situ.

  • Pressurization: Cool the vessel to -20°C. Evacuate air (O2 removal is critical to prevent polymerization). Introduce TFE gas until pressure reaches 5–10 bar.

  • Reaction: Heat to 60–80°C. The pressure will drop as TFE is consumed. Repressurize if necessary until stoichiometric consumption is calculated.

  • Quenching: Vent excess TFE (into a scrubber). Neutralize the mixture with dilute HCl.

  • Purification: The product is a liquid (bp ~77°C). Isolate via fractional distillation.

Reaction Mechanism Visualization (DOT):

SynthesisPath Start Allyl Alcohol (Nucleophile) Inter Allyl Alkoxide (Active Species) Start->Inter -H+ Base KOH/Base (Deprotonation) Base->Inter Trans Carbanion Intermediate Inter->Trans Attack on CF2 TFE Tetrafluoroethylene (Electrophile) TFE->Trans Prod 3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene (Target) Trans->Prod Protonation (Solvent/Alcohol)

Caption: Nucleophilic addition mechanism for the synthesis of fluorinated allyl ethers.

Part 3: Critical Analysis for Drug Discovery

Why utilize these specific C5H6F4O isomers in a drug scaffold? The answer lies in Bioisosterism and Metabolic Stability .[10]

The "Metabolic Shield" Effect

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing C-H bonds with C-F bonds blocks metabolic oxidation by Cytochrome P450 enzymes.[11]

  • Case Study: In the ether isomer (3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene), the -OCF2CF2H group acts as a robust, lipophilic alternative to a standard ethoxy group (-OCH2CH3).

    • Standard Ethoxy: Rapidly O-dealkylated by CYP450.

    • Tetrafluoroethoxy: The alpha-fluorines withdraw electron density, making the oxygen less basic and the adjacent carbons resistant to radical abstraction, effectively "shielding" the ether linkage from cleavage.

Comparative Properties Table
PropertyAllyl 1,1,2,2-tetrafluoroethyl ether2,2,3,3-Tetrafluorocyclopentan-1-olRelevance to Drug Design
IUPAC Name 3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene2,2,3,3-tetrafluorocyclopentan-1-olPrecise identification
Hybridization sp2 (alkene) + sp3sp3 (cyclic)Geometry/Receptor binding
H-Bond Donors 01 (OH group)Solubility/Target interaction
LogP (Predicted) ~2.3 (High Lipophilicity)~1.1 (Moderate)Membrane permeability
Metabolic Fate Stable ether linkage; alkene is reactive handleAlcohol may undergo glucuronidationADME profiling

Part 4: Analytical Validation (Self-Validating Protocol)

To confirm the identity of the synthesized 3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene, you cannot rely solely on Mass Spectrometry (which may show generic fragmentation). You must use 1H-NMR and 19F-NMR coupling constants as a self-validating check.

Diagnostic NMR Signals:
  • The Terminal Proton (-CF2-CF2-H ):

    • This proton is unique. It resides on a carbon with two fluorines and is adjacent to another CF2 group.

    • Pattern: A triplet of triplets (tt).

    • Coupling: Large geminal coupling (

      
       Hz) and smaller vicinal coupling (
      
      
      
      Hz).
    • Shift:

      
       ppm.
      
    • Validation Rule: If you do not see this specific "tt" pattern with a >50Hz coupling constant, you have failed to synthesize the tetrafluoroethyl chain correctly.

  • The Allyl Group:

    • Look for the characteristic multiplet at 5.8-6.0 ppm (internal vinyl proton) and the terminal vinyl protons at 5.2-5.4 ppm.

References

  • PubChem Compound Summary. (2025). Allyl 1,1,2,2-tetrafluoroethyl ether (CID 74026).[2] National Center for Biotechnology Information. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[12] [Link]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry.[13] Journal of Medicinal Chemistry.[12] [Link]

Sources

Foundational

Discovery and history of fluorinated cyclobutanes in chemistry

Title: The Evolution and Synthesis of Fluorinated Cyclobutanes: From Discovery to Drug Development Executive Summary Fluorinated cyclobutanes represent a privileged class of structural motifs in modern organic and medici...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Evolution and Synthesis of Fluorinated Cyclobutanes: From Discovery to Drug Development

Executive Summary

Fluorinated cyclobutanes represent a privileged class of structural motifs in modern organic and medicinal chemistry. By combining the conformational rigidity of the cyclobutane ring with the unique stereoelectronic properties of fluorine, these molecules serve as exceptional bioisosteres for phenyl rings and alkyl chains. This whitepaper provides an in-depth technical analysis of the discovery, historical evolution, and state-of-the-art synthetic methodologies for fluorinated cyclobutanes, tailored for researchers and drug development professionals.

Historical Context and Discovery

The chemistry of fluorinated cyclobutanes traces its origins to the mid-20th century, driven by the unique reactivity of polyfluoroalkenes. Early pioneers discovered that small polyfluoroalkenes, such as tetrafluoroethylene (TFE) and chlorotrifluoroethylene, undergo highly exothermic thermal [2+2] cycloadditions to form perfluorinated cyclobutanes via a diradical mechanism[1]. Unlike their non-fluorinated counterparts, these fluorinated four-membered rings exhibit significantly higher activation energies for thermolysis, rendering them exceptionally stable. The partial offset of ring strain by fluorine substitution made the construction of these skeletons thermodynamically favorable[1].

Over the decades, the focus shifted from bulk materials and polymers to precision medicinal chemistry. The cyclobutane ring was recognized as a less lipophilic isostere for the phenyl group, while the strategic incorporation of fluorine atoms (e.g., CF3, CF2, CH2F) allowed for the fine-tuning of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties[2]. This intersection of fluorine chemistry and small-ring carbocycles culminated in the development of blockbuster commercial drugs, such as the mutant IDH1 inhibitor Ivosidenib and the PET imaging agent Fluciclovine (18F)[1][3].

Mechanistic Pathways and Synthetic Strategies

The synthesis of fluorinated cyclobutanes requires overcoming the inherent ring strain of the four-membered carbocycle while controlling the regioselectivity and stereoselectivity of fluorine incorporation.

Thermal and Photochemical [2+2] Cycloadditions Historically, the thermal [2+2] cycloaddition of electron-deficient multi-fluorinated alkenes with non-fluorinated alkenes has been a cornerstone method[1]. However, modern advancements have introduced photochemical activation to achieve milder conditions. For instance, the photochemical homolysis of C–Br bonds in bromocyclobutanes using photoredox catalysts like 4CzIPN enables site-specific incorporation of trifluoromethyl groups[1].

Deoxyfluorination and Nucleophilic Fluorination Direct fluorination of preformed cyclobutanes is another critical strategy. Classical SN2-type fluorination of cyclobutylmethyl mesylates using tetramethylammonium fluoride (TMAF) or diethylaminosulfur trifluoride (DAST) has been employed to synthesize mono- and difluorinated cyclobutanes[1]. However, deoxyfluorination often suffers from narrow substrate scope and low efficiency, particularly when targeting gem-difluorocyclobutanes[2][3].

Difluoroalkylation via Sulfonium Salts A recent breakthrough involves the use of 2-(difluoromethylene)cyclobutyl sulfonium salts (CB-DFASs)[2]. These reagents enable chemodivergent synthesis of structurally diverse difluoroalkylated cyclobutenes, which can be subsequently hydrogenated to cyclobutanes. This approach bypasses the limitations of classical deoxyfluorination by utilizing highly reactive sulfonium intermediates that readily undergo nucleophilic addition[2].

SyntheticStrategies Root Fluorinated Cyclobutane Synthesis Cyclo [2+2] Cycloaddition Root->Cyclo DirectF Direct Fluorination (DAST, TMAF, SF4) Root->DirectF Alkylation Difluoroalkylation (CB-DFASs) Root->Alkylation OrganoLa Organolanthanum Addition Root->OrganoLa Thermal Thermal (Diradical) Cyclo->Thermal Photo Photochemical (Photoredox) Cyclo->Photo

Caption: Logical mapping of synthetic strategies for fluorinated cyclobutanes.

Physicochemical Impact in Drug Discovery

The strategic placement of fluorine on a cyclobutane ring profoundly influences the molecule's physicochemical profile. The strong electron-withdrawing nature of fluorine modulates the pKa of adjacent basic amines or acidic protons, while the highly polarized C–F bond alters lipophilicity (LogP/LogD) and metabolic stability[3][4].

Causality Behind Experimental Choices: The choice between mono-, di-, or trifluoromethylation is dictated by the specific ADMET liability of the parent drug. For instance, in the development of Ivosidenib, the gem-difluorocyclobutane motif was selected specifically because it increased metabolic stability (by blocking CYP450-mediated oxidation at the cyclobutane ring) without compromising the binding affinity driven by the cyclobutane's conformational rigidity[3].

Quantitative Data Summary The following table summarizes the general physicochemical shifts observed when transitioning from non-fluorinated to fluorinated cyclobutane derivatives in drug scaffolds[3][4]:

Structural ModificationImpact on pKa (Amines)Impact on Lipophilicity (LogP/LogD)Metabolic StabilityKey Commercial Example
Monofluorination (CH2F) Decrease by ~0.8 unitsMarginal increase (cis) to +1.0 (trans)Moderate enhancementFluciclovine (18F)
Difluorination (CF2) Decrease by >1.5 unitsSignificant increaseHigh enhancement (blocks CYP450)Ivosidenib
Trifluoromethylation (CF3) Decrease by >2.0 unitsHigh increaseExceptional enhancementVarious preclinical

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following section details the state-of-the-art protocol for the chemodivergent synthesis of difluoroalkylated cyclobutanes using CB-DFASs, a method that overcomes the narrow scope of traditional deoxyfluorination[2].

Protocol: Synthesis of Difluoroalkylated Cyclobutanes via CB-DFASs Rationale: The use of CB-DFASs leverages the leaving group ability of the sulfonium moiety, allowing for γ-regioselective functionalization with various nucleophiles under mild conditions. The subsequent hydrogenation provides the saturated cyclobutane[2].

Step 1: Preparation of CB-DFAS Reagent

  • Synthesize the cyclobutanone enol silyl ether from commercially available cyclobutanone.

  • React the enol silyl ether with a difluorocarbene source and a dialkyl sulfide to generate the 2-(difluoromethylene)cyclobutyl sulfonium salt (CB-DFAS) on a gram scale.

  • Validation Check: Confirm the formation of the sulfonium salt via 19F NMR (look for characteristic difluoromethylene signals) and HRMS.

Step 2: Nucleophilic Addition (Cyclobutene Formation)

  • Dissolve the CB-DFAS (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add the desired nucleophile (e.g., carbon, oxygen, nitrogen, or sulfur-based) (1.2 equiv) and a mild base (e.g., K2CO3, 2.0 equiv).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Validation Check: Monitor the consumption of CB-DFAS via TLC. Quench with water, extract with DCM, and purify the resulting difluoroalkylated cyclobutene via flash chromatography.

Step 3: Hydrogenation to Cyclobutane

  • Dissolve the purified cyclobutene in methanol.

  • Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt%).

  • Purge the reaction vessel with Hydrogen gas (H2) and maintain under a balloon pressure of H2 for 12 hours.

  • Validation Check: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo. The complete reduction of the double bond must be verified by the disappearance of the alkene protons in 1H NMR and the shift of the 19F NMR signals corresponding to the fully saturated difluoroalkylated cyclobutane[2].

ExperimentalWorkflow S1 Step 1: CB-DFAS Synthesis S2 Step 2: Nucleophilic Addition S1->S2 Nucleophile, Base, RT S3 Step 3: Catalytic Hydrogenation S2->S3 Pd/C, H2, MeOH S4 Product: Difluoroalkylated Cyclobutane S3->S4

Caption: Step-by-step experimental workflow for CB-DFAS mediated synthesis of cyclobutanes.

Advanced Organolanthanum Strategies

Another highly innovative approach involves the use of organolanthanum reagents to achieve the addition of carbon nucleophiles to commercially available difluorocyclobutanones[3]. Causality Behind the Choice: Standard organolithium or Grignard reagents often act as strong bases, leading to the undesired elimination of HF from the difluorocyclobutanone. Lanthanum's high oxophilicity and lower basicity suppress this side reaction, enabling the clean formation of gem-difluorocyclobutanols. These intermediates can be further functionalized through radical or carbocation pathways to yield diverse 1,1-disubstituted difluorocyclobutanes[3].

Conclusion

The trajectory of fluorinated cyclobutanes from niche polymeric precursors to privileged pharmacophores underscores the profound impact of synthetic methodology on drug discovery. As classical thermal cycloadditions and deoxyfluorinations give way to highly selective photoredox catalysis, sulfonium salt chemistry, and organolanthanum additions, the chemical space accessible to medicinal chemists continues to expand. Rigorous application of these self-validating protocols ensures that researchers can reliably harness the unique physicochemical properties of fluorinated cyclobutanes in the design of next-generation therapeutics.

References

  • Source: National Institutes of Health (NIH)
  • Source: Chemical Science (RSC Publishing)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines Source: ResearchGate URL

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Protocols & Analytical Methods

Method

Application Note: Fluorinated Cyclobutanes as High-Fidelity Bioisosteres

Topic: Applications of Fluorinated Cyclobutanes in Drug Discovery Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Strategic Rationale: The "But...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of Fluorinated Cyclobutanes in Drug Discovery Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Rationale: The "Butterfly" Effect in Medicinal Chemistry

In modern drug discovery, the transition from planar aromatic scaffolds to saturated, three-dimensional (3D) architectures is a dominant strategy to improve solubility and metabolic stability—a concept often termed "escaping Flatland." Fluorinated cyclobutanes occupy a privileged niche in this transition.

Unlike their non-fluorinated counterparts, fluorinated cyclobutanes offer a unique combination of conformational bias and electronic modulation. The core rationale for their deployment rests on three pillars:

  • Conformational Locking (The Puckering Effect): Cyclobutane rings are not planar; they adopt a puckered "butterfly" conformation to relieve torsional strain. The introduction of fluorine atoms, particularly in a gem-difluoro (

    
    ) pattern, exacerbates this puckering due to the gauche effect and electrostatic repulsion.
    
    • Impact: This locks substituents into specific vectors, allowing precise mimicry of the bond angles found in phenyl rings (para- or meta-substituents) or tert-butyl groups, but with a fraction of the lipophilicity.

  • Metabolic Blocking: The C–F bond (approx. 105 kcal/mol) is metabolically inert to Cytochrome P450 oxidation. Strategic placement of fluorine on the cyclobutane ring blocks the common metabolic soft spot of cycloalkanes (C–H hydroxylation), significantly extending half-life (

    
    ).
    
  • 
     Modulation: 
    The strong electron-withdrawing nature of fluorine (Inductive effect, 
    
    
    
    ) lowers the
    
    
    of adjacent amines or carboxylic acids.
    • Application: A 3,3-difluorocyclobutane-1-amine is significantly less basic than cyclobutylamine, potentially improving oral bioavailability by reducing lysosomal trapping or improving permeation.

Decision Logic: When to Deploy Fluorinated Cyclobutanes

Bioisostere_Decision_Tree Start Lead Compound Optimization Identify_Liability Identify Liability Start->Identify_Liability Metabolic High Metabolic Clearance (P450 Oxidation) Identify_Liability->Metabolic Solubility Low Aqueous Solubility (Planar Stacking) Identify_Liability->Solubility Strategy_Sat Strategy: Saturate Scaffold Metabolic->Strategy_Sat Solubility->Strategy_Sat Select_Scaffold Select Saturated Bioisostere Strategy_Sat->Select_Scaffold Option_BCP Bicyclo[1.1.1]pentane (Linear Vector) Select_Scaffold->Option_BCP Para-phenyl mimic Option_FCB Fluorinated Cyclobutane (Angled/Bent Vector) Select_Scaffold->Option_FCB Meta/Ortho-phenyl mimic or t-Butyl mimic Check_Vector Check Exit Vectors Option_FCB->Check_Vector Outcome Synthesis & Profiling Check_Vector->Outcome

Figure 1: Decision matrix for selecting fluorinated cyclobutanes versus other saturated bioisosteres based on structural liabilities and vector requirements.

Comparative Physicochemical Data

The following table summarizes the impact of replacing standard alkyl or aryl groups with fluorinated cyclobutane motifs.

Propertytert-Butyl Group1-(

)-Cyclobutyl
Phenyl Ring3,3-Difluorocyclobutyl
Hybridization

(Spherical)

(Distorted Sphere)

(Planar)

(Puckered)
LogP (Lipophilicity) HighModerate (Lower than t-Bu)HighLow/Moderate
Metabolic Stability Moderate (Oxidation prone)High (Blocked)Low (Arene oxide formation)High (C-F blocked)
Conformational Flexibility RigidRigidRigidSemi-Rigid (Puckered)
Electronic Effect (

)
Electron DonatingElectron WithdrawingWeakly WithdrawingStrongly Withdrawing

Detailed Experimental Protocols

Protocol A: Synthesis of 1,1-Disubstituted-3,3-Difluorocyclobutanes

Targeting the "Gem-Difluoro" Scaffold without Elimination

Challenge: The synthesis of gem-difluorocyclobutanes from 3,3-difluorocyclobutanone is notoriously difficult. Standard Grignard or organolithium additions often lead to HF elimination (ring opening or aromatization) due to the high acidity of the


-protons adjacent to the carbonyl and fluorine atoms.

Solution: Use of Organolanthanum reagents (


) suppresses basicity while enhancing nucleophilicity, preventing the elimination pathway.
Materials
  • Substrate: 3,3-Difluorocyclobutanone (Commercial grade).[1]

  • Reagent:

    
     (0.6 M solution in THF).
    
  • Nucleophile: Aryl- or Alkyl-magnesium bromide (Grignard reagent) or Organolithium.

  • Solvent: Anhydrous THF.

  • Atmosphere: Argon or Nitrogen (strictly moisture-free).

Step-by-Step Methodology
  • Complexation (The "Lanthanum Lock"):

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and septum.

    • Add

      
       solution (1.2 equiv) to the flask under argon flow.
      
    • Cool the solution to 0 °C using an ice bath.

    • Add the 3,3-difluorocyclobutanone (1.0 equiv) dropwise.

    • Critical Step: Stir for 30–60 minutes at 0 °C. This allows the Lanthanum to coordinate with the carbonyl oxygen, increasing electrophilicity and sterically shielding the

      
      -protons.
      
  • Nucleophilic Addition:

    • Cool the mixture further to –78 °C (Dry ice/acetone bath) if using Organolithiums, or maintain at 0 °C for Grignards (depending on nucleophile reactivity).

    • Add the organometallic reagent (1.2 equiv) dropwise over 15 minutes.

    • Observation: The solution may turn slightly yellow/orange.

    • Stir for 2 hours, allowing the temperature to rise slowly to room temperature (only if using Grignards; keep cold for Lithiums).

  • Quench and Workup:

    • Quench the reaction by adding saturated aqueous

      
       (5 mL) followed by water (10 mL).
      
    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .
      
  • Purification:

    • Concentrate under reduced pressure (keep bath temp < 40 °C to avoid volatility issues).

    • Purify via silica gel flash chromatography.

    • Note: Fluorinated compounds often do not stain well with

      
      . Use Phosphomolybdic Acid (PMA) stain or 
      
      
      
      NMR monitoring.
  • Validation:

    • 
       NMR:  Look for the characteristic gem-difluoro signal, typically a doublet of doublets or a broad multiplet around -80 to -100 ppm, depending on substituents. The absence of vinylic fluorine signals (around -110 to -130 ppm) confirms no elimination occurred.
      
Protocol B: Photochemical [2+2] Cycloaddition for Bicyclic Scaffolds

Synthesis of Fluorinated Bicyclo[2.1.1]hexanes (Bioisosteres of ortho-substituted benzenes)

Rationale: To create rigid bicyclic isosteres, a [2+2] cycloaddition between a fluorinated alkene and a maleic anhydride derivative is the industry standard.

Workflow Diagram

Synthesis_Workflow Reagents Fluoroalkene + Maleic Anhydride Photoreactor UV Reactor (365 nm LED) Reagents->Photoreactor Cyclization [2+2] Cycloaddition Photoreactor->Cyclization Sensitizer Sensitizer: Acetophenone Sensitizer->Photoreactor Hydrolysis Hydrolysis/Esterification Cyclization->Hydrolysis Product Fluorinated Bicyclo[2.1.1]hexane Hydrolysis->Product

Figure 2: Photochemical workflow for constructing fluorinated bicyclic scaffolds.

Methodology
  • Setup:

    • Dissolve 2-fluoroacrylate (or equivalent fluoroalkene) and maleic anhydride (1:1 ratio) in Acetonitrile.

    • Add Acetophenone (10 mol%) as a triplet sensitizer.

    • Degas the solution by sparging with Nitrogen for 15 minutes (Oxygen quenches the triplet state).

  • Irradiation:

    • Place in a photoreactor equipped with 365 nm LEDs.

    • Irradiate for 12–24 hours. Monitor consumption of starting material via TLC or GC-MS.

  • Workup:

    • Evaporate solvent.

    • The resulting anhydride is often unstable; immediately hydrolyze to the di-acid (water/THF) or convert to the dimethyl ester (MeOH/H2SO4) for stable isolation.

References

  • Mykhailiuk, P. K. (2019).[2] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link

  • Grygorenko, O. O., et al. (2020). Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry. European Journal of Organic Chemistry. Link

  • Ishikura, H., et al. (2025).[3] Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Litskan, E. V., et al. (2025).[3][4] Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s). Chemistry - A European Journal. Link

Sources

Application

Application Note: (2,2,3,3-Tetrafluorocyclobutyl)methanol as a Premium Building Block for Pharmacokinetic Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary In modern medicinal chemistry, the strategic incorp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach to modulating the physicochemical and pharmacokinetic (PK) properties of drug candidates[1]. (2,2,3,3-Tetrafluorocyclobutyl)methanol (CAS: 378-17-6) has emerged as a specialized, premium aliphatic building block[2][3]. By serving as a bioisostere for standard cycloalkyl or branched alkyl groups, the tetrafluorocyclobutyl moiety introduces profound steric and electronic effects that can rescue failing lead compounds from rapid metabolic clearance and poor central nervous system (CNS) penetrance[4][5].

This application note provides an in-depth analysis of the mechanistic advantages of the tetrafluorocyclobutyl group, summarizes its impact on PK profiles, and details self-validating synthetic protocols for incorporating this motif into novel pharmaceutical scaffolds.

Mechanistic Insights: The Fluorine Effect

As a Senior Application Scientist, I frequently observe lead compounds failing late-stage preclinical evaluations due to cytochrome P450 (CYP450) mediated oxidative metabolism at electron-rich aliphatic sites. Replacing a standard cyclobutyl or isopropyl group with a 2,2,3,3-tetrafluorocyclobutyl group fundamentally alters the molecule's behavior through three distinct mechanisms:

  • Electronic Shielding & Metabolic Stability: The four highly electronegative fluorine atoms exert a massive inductive electron-withdrawing effect (-I effect). This drastically reduces the electron density of the cyclobutane ring and adjacent bonds, rendering them highly resistant to oxidative attack by CYP450 enzymes (e.g., CYP3A4, CYP2D6)[4][6].

  • Lipophilicity and BBB Penetration: The dense fluorination alters the molecule's log P and reduces its polar surface area. In the optimization of 2,4-diaminothiazole derivatives for Human African Trypanosomiasis (HAT), incorporating the tetrafluorocyclobutyl group significantly improved the brain/blood (B/B) ratio, enabling the therapeutic agent to cross the blood-brain barrier (BBB) to treat meningoencephalitic stages of the disease[4][7].

  • Conformational Rigidity: The ring acts as a rigid, lipophilic spacer. This limits the number of rotatable bonds, locking the molecule into a bioactive conformation that enhances target binding affinity—a strategy successfully employed in the design of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors[5][8].

Visualizing the Optimization Pathway

The following diagram illustrates the logical progression of utilizing a tetrafluorocyclobutyl bioisosteric replacement to overcome metabolic liabilities.

PK_Pathway A Lead Candidate (Cyclobutyl Moiety) B High Microsomal Clearance (CYP450 Oxidation) A->B C Bioisosteric Replacement (Tetrafluorocyclobutyl) B->C Optimization D Steric & Electronic Shielding C->D E Improved Metabolic Stability & Brain Penetration D->E

PK optimization pathway utilizing tetrafluorocyclobutyl bioisosteric replacement.

Physicochemical & Pharmacokinetic Profiling

To effectively utilize this building block, one must understand both its baseline physical properties and its quantitative impact on biological systems.

Table 1: Physicochemical Properties of the Building Block
PropertyValueReference
Chemical Name (2,2,3,3-Tetrafluorocyclobutyl)methanol[2]
CAS Number 378-17-6[2][9]
Molecular Formula C5H6F4O[9][10]
Molecular Weight 158.09 g/mol [3][9]
SMILES String C1C(C(C1(F)F)(F)F)CO[2]
Table 2: Impact of Tetrafluorocyclobutyl Substitution on PK Parameters

Data derived from the optimization of the 2,4-Diaminothiazole series for HAT.[4][7]

ParameterStandard Cyclobutyl Derivative2,2,3,3-Tetrafluorocyclobutyl Derivative
In vitro Potency (EC50) Baseline (Equipotent)Equipotent (~6 nM range)
Microsomal Stability (CLint) High ClearanceImproved (Lower Clearance)
Brain/Blood (B/B) Ratio ModerateSignificantly Enhanced
Mammalian Toxicity LowSlight Increase

Synthetic Workflows & Methodologies

The integration of (2,2,3,3-Tetrafluorocyclobutyl)methanol into a drug scaffold typically requires activation of the primary alcohol, followed by nucleophilic substitution.

Workflow A (2,2,3,3-Tetrafluorocyclobutyl) methanol B Activation (Triflation) A->B C Nucleophilic Substitution (SN2 with Scaffold) B->C D Lead Compound (Enhanced Stability) C->D

Workflow for the incorporation of (2,2,3,3-Tetrafluorocyclobutyl)methanol into drug scaffolds.

Protocol 1: Synthesis of (2,2,3,3-Tetrafluorocyclobutyl)methyl Trifluoromethanesulfonate

Objective: Activate the primary alcohol for downstream SN2 coupling.

Causality & Expert Insight: The strong electron-withdrawing effect of the adjacent


 group severely deactivates the primary alcohol towards standard activation methods (e.g., tosylation). Triflation provides an exceptionally potent leaving group required to overcome this inductive deactivation. Furthermore, 2,6-lutidine  is selected over pyridine; its methyl groups provide steric hindrance, preventing the base from acting as a nucleophile and degrading the highly reactive triflate intermediate.

Materials:

  • (2,2,3,3-Tetrafluorocyclobutyl)methanol (1.0 eq)

  • Trifluoromethanesulfonic anhydride (

    
    ) (1.2 eq)
    
  • 2,6-Lutidine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add (2,2,3,3-Tetrafluorocyclobutyl)methanol (1.0 eq) and anhydrous DCM (to achieve a 0.2 M concentration).

  • Base Addition: Add 2,6-lutidine (1.5 eq) via syringe. Stir the mixture and cool to -78 °C using a dry ice/acetone bath. Rationale: Triflation is highly exothermic; cryogenic temperatures prevent the decomposition of the unstable fluorinated triflate and suppress elimination side-reactions.

  • Activation: Dropwise, add

    
     (1.2 eq) over 15 minutes. Maintain the reaction at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
    
  • Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The alcohol spot (stains with

    
    ) should completely disappear, replaced by a higher 
    
    
    
    spot.
  • Workup: Quench the reaction at 0 °C with cold saturated aqueous

    
    . Extract with DCM (3x). Wash the combined organic layers with cold 1N HCl (to remove lutidine), followed by brine.
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure in a cold water bath. Critical Note:  The resulting triflate is highly reactive and prone to decomposition. Do not purify via silica gel chromatography; use the crude intermediate immediately in Protocol 2.
    
Protocol 2: N-Alkylation of a Heterocyclic Scaffold

Objective: Covalently attach the tetrafluorocyclobutyl moiety to a secondary amine/heterocycle (e.g., a diaminothiazole precursor).

Causality & Expert Insight: We utilize Cesium Carbonate (


)  in N,N-Dimethylformamide (DMF) . The large ionic radius of cesium creates a highly "naked" and reactive nucleophilic anion (the Cesium Effect). This hyper-nucleophilicity is critical for driving the SN2 reaction against the sterically and electronically hindered tetrafluorocyclobutyl system. DMF, a polar aprotic solvent, maximizes this effect by poorly solvating the anion.

Materials:

  • Heterocyclic amine scaffold (1.0 eq)

  • Crude (2,2,3,3-Tetrafluorocyclobutyl)methyl triflate (from Protocol 1) (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.5 eq)
    
  • Anhydrous DMF

Step-by-Step Procedure:

  • Deprotonation: In a dried vial under argon, dissolve the heterocyclic amine scaffold (1.0 eq) in anhydrous DMF (0.1 M). Add finely powdered

    
     (2.5 eq). Stir at room temperature for 30 minutes to ensure complete deprotonation of the amine.
    
  • Coupling: Dissolve the crude triflate (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Heating: Elevate the temperature to 60 °C. Stir for 12–18 hours.

  • Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Look for the consumption of the starting scaffold and the appearance of the

    
     mass corresponding to the tetrafluorocyclobutyl-alkylated product.
    
  • Workup: Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc). Wash extensively with

    
     (5% aqueous solution, 5x) to remove DMF.
    
  • Purification: Dry the organic layer over

    
    , concentrate, and purify via reverse-phase preparative HPLC or automated flash chromatography to yield the final optimized lead compound.
    

References

  • BuyersGuideChem. (2,2,3,3-Tetrafluorocyclobutyl)methanol | C5H6F4O. Retrieved from [Link][2]

  • National Institutes of Health (PMC). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. Retrieved from [Link][4]

  • ACS Publications. Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. Retrieved from [Link][7]

  • Google Patents. US11324734B2 - Compositions and methods for treating anemia. Retrieved from [5]

  • Google Patents. US11857543B2 - Compositions and methods for treating anemia. Retrieved from[8]

  • ACS Publications. Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues (Synthesis details). Retrieved from [Link][6]

Sources

Method

Application Notes and Protocols: Electrophilic Reactions of (2,2,3,3-Tetrafluorocyclobutyl)methanol

Authored by: Senior Application Scientist, Chemical Synthesis Division Abstract The (2,2,3,3-tetrafluorocyclobutyl) moiety is a valuable building block in modern medicinal chemistry, often employed to enhance metabolic s...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

The (2,2,3,3-tetrafluorocyclobutyl) moiety is a valuable building block in modern medicinal chemistry, often employed to enhance metabolic stability, modulate physicochemical properties, and improve the pharmacokinetic profiles of drug candidates.[1][2] (2,2,3,3-Tetrafluorocyclobutyl)methanol serves as a key starting material for introducing this motif. This document provides a detailed technical guide on the reaction of (2,2,3,3-Tetrafluorocyclobutyl)methanol with various electrophiles. It outlines field-proven protocols for common transformations such as O-alkylation, O-acylation, and sulfonation, while delving into the mechanistic rationale behind the selection of reagents and conditions. The unique electronic properties conferred by the fluorine atoms significantly influence the reactivity of the adjacent hydroxyl group, necessitating carefully optimized procedures.

Introduction: The Chemical Personality of (2,2,3,3-Tetrafluorocyclobutyl)methanol

(2,2,3,3-Tetrafluorocyclobutyl)methanol is not a typical primary alcohol. The presence of four electron-withdrawing fluorine atoms on the cyclobutane ring creates a strong dipole and significantly lowers the electron density of the surrounding framework. This has two primary consequences for its reactivity with electrophiles:

  • Increased Acidity: The inductive effect of the fluorine atoms makes the hydroxyl proton more acidic compared to its non-fluorinated analog, cyclohexylmethanol. This facilitates deprotonation to form the corresponding alkoxide but also means the alcohol itself is a stronger hydrogen-bond donor.[3][4][5]

  • Reduced Nucleophilicity: The same electron-withdrawing effect that increases acidity diminishes the nucleophilicity of the oxygen atom.[3][5] This can slow down reactions, particularly those proceeding through an SN2 mechanism, and may require more forcing conditions or specific activation strategies compared to standard primary alcohols.

The rigid, puckered conformation of the cyclobutane ring also presents moderate steric hindrance that must be considered when selecting reagents.[2] This guide provides protocols that account for these unique electronic and steric properties to achieve efficient and high-yielding transformations.

O-Alkylation via Williamson Ether Synthesis: Navigating Reduced Nucleophilicity

The Williamson ether synthesis is a cornerstone reaction for forming ether linkages, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[6][7] Given the reduced nucleophilicity of the (2,2,3,3-tetrafluorocyclobutyl)methoxide anion, careful optimization of the base and reaction conditions is critical to outcompete potential side reactions like elimination, especially with secondary alkyl halides.[7][8]

Causality Behind Experimental Choices:
  • Base Selection: A strong, non-nucleophilic base is required to ensure complete deprotonation of the alcohol. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the alkoxide and hydrogen gas, driving the equilibrium forward. Weaker bases may result in an unfavorable equilibrium and sluggish reaction rates.

  • Alkylating Agent: The reaction works best with primary alkyl halides or sulfonates (e.g., tosylates, mesylates), which are ideal substrates for SN2 reactions.[8][9] Secondary halides will react more slowly and increase the likelihood of E2 elimination, while tertiary halides will almost exclusively yield elimination products.[8]

  • Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is ideal. These solvents solvate the cation (e.g., Na+) without strongly interacting with the alkoxide nucleophile, leaving it "naked" and more reactive.

Protocol 2.1: Synthesis of (2,2,3,3-Tetrafluorocyclobutyl)methyl Benzyl Ether

Objective: To synthesize a representative ether via the Williamson ether synthesis.

Materials:

  • (2,2,3,3-Tetrafluorocyclobutyl)methanol (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Benzyl Bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware, magnetic stirrer, and nitrogen atmosphere setup

Step-by-Step Methodology:

  • To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add Sodium Hydride (1.2 eq).

  • Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane wash each time.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C using an ice bath.

  • Slowly add a solution of (2,2,3,3-Tetrafluorocyclobutyl)methanol (1.0 eq) in anhydrous THF dropwise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Re-cool the mixture to 0 °C and add Benzyl Bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired ether.

Diagram 2.1: Williamson Ether Synthesis Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Isolation prep_naH Wash NaH with Hexane alkoxide Alkoxide Formation (Alcohol + NaH in THF, 0°C -> RT) prep_naH->alkoxide prep_alcohol Dissolve Alcohol in THF prep_alcohol->alkoxide alkylation Alkylation (Add Alkyl Halide, 0°C -> RT, 12-16h) alkoxide->alkylation quench Quench with aq. NH4Cl alkylation->quench extract Extract with Ether quench->extract wash_dry Wash with Brine & Dry (MgSO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify

Caption: Workflow for the synthesis of (2,2,3,3-Tetrafluorocyclobutyl)methyl ethers.

O-Acylation: Ester Formation Strategies

Esterification is a fundamental transformation for converting alcohols into esters, which are common functionalities in pharmaceuticals.[10] Due to the moderate steric bulk and reduced nucleophilicity of (2,2,3,3-Tetrafluorocyclobutyl)methanol, direct acid-catalyzed (Fischer) esterification can be slow. More reliable and milder methods involve activation of either the alcohol or the carboxylic acid.

Esterification via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming esters from primary or secondary alcohols and carboxylic acids under mild, neutral conditions.[11][12] It proceeds with a complete inversion of stereochemistry at the alcohol's carbon center, though this is not relevant for our achiral substrate.[11][13] The reaction activates the alcohol by forming an oxyphosphonium salt, which is an excellent leaving group readily displaced by the carboxylate nucleophile.[12][13]

Causality Behind Experimental Choices:
  • Reagents: Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are the classic reagents.[11] DIAD is often preferred as it is less shock-sensitive than DEAD.

  • Nucleophile pKa: The reaction works best with nucleophiles (in this case, carboxylic acids) that have a pKa of less than 13, ensuring efficient protonation of the betaine intermediate formed from PPh₃ and DEAD/DIAD.[11][13]

  • Solvent & Temperature: THF is a common solvent. The reaction is typically initiated at 0 °C to control the initial exothermic reaction between PPh₃ and the azodicarboxylate, then allowed to warm to room temperature.[11][14]

Protocol 3.1: Mitsunobu Esterification with Benzoic Acid

Objective: To synthesize (2,2,3,3-Tetrafluorocyclobutyl)methyl benzoate.

Materials:

  • (2,2,3,3-Tetrafluorocyclobutyl)methanol (1.0 eq)

  • Benzoic Acid (1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add (2,2,3,3-Tetrafluorocyclobutyl)methanol (1.0 eq), Benzoic Acid (1.2 eq), and PPh₃ (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 eq) dropwise via syringe over 10-15 minutes. An orange color may develop and then fade.

  • Remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours, monitoring by TLC.[14]

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue. The by-product, triphenylphosphine oxide (TPPO), may precipitate and can be removed by filtration.[14]

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess benzoic acid), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the pure ester.

Diagram 3.1: Simplified Mitsunobu Reaction Mechanism

G PPh3 PPh3 Betaine Betaine PPh3->Betaine + DIAD DIAD DIAD Ion_Pair Ion_Pair Betaine->Ion_Pair + R-COOH R-COOH R-COOH Oxyphosphonium [R'-O-PPh3]+ Ion_Pair->Oxyphosphonium + R'-OH R'-OH (CF2)2CHCH2-OH Product R'-O-C(=O)R Oxyphosphonium->Product + R-COO- (SN2) TPPO O=PPh3 Oxyphosphonium->TPPO R-COO- R-COO-

Caption: Key intermediates in the Mitsunobu esterification reaction.

Summary of Reaction Conditions

The following table summarizes typical conditions for the reaction of (2,2,3,3-Tetrafluorocyclobutyl)methanol with common electrophiles. Yields are representative and will vary based on the specific substrate and scale.

Reaction TypeElectrophileReagents/CatalystSolventTemp. (°C)Time (h)Typical Yield (%)
O-Alkylation Benzyl BromideNaHTHF0 to RT12-1675-90
Ethyl IodideNaHDMF0 to RT12-1870-85
O-Acylation Acetic AnhydridePyridine, DMAP (cat.)DCM0 to RT2-490-98
Benzoyl ChlorideTriethylamineDCM0 to RT1-390-98
Mitsunobu Ester Benzoic AcidPPh₃, DIADTHF0 to RT6-880-95
O-Sulfonylation p-Toluenesulfonyl ChloridePyridineDCM04-685-95
O-Silylation TBDMS-ClImidazoleDMFRT2-490-99

Conclusion and Future Perspectives

(2,2,3,3-Tetrafluorocyclobutyl)methanol is a versatile building block whose reactivity is dominated by the strong inductive effects of its geminal fluorine substituents. While its hydroxyl group exhibits reduced nucleophilicity, standard organic transformations such as etherification and esterification can be achieved in high yields through the rational selection of activating reagents and optimized reaction conditions. The protocols outlined in this guide provide reliable, field-tested methods for researchers in drug discovery and materials science to functionalize this important fluorinated scaffold. Future work will focus on expanding the reaction scope to include C-C bond formation and reactions with more complex electrophiles, further unlocking the synthetic potential of this unique molecule.

References

  • Title: Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles Source: Arkat USA URL: [Link]

  • Title: Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis Source: ResearchGate URL: [Link]

  • Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: ACS Publications URL: [Link]

  • Title: Addition reactions of alkenes with electronegatively substituted alcohols in the presence of xenon difluoride Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Fluorocyclobutane-containing pharmaceuticals and drug candidates Source: ResearchGate URL: [Link]

  • Title: Williamson Ether Synthesis Source: Chemistry Steps URL: [Link]

  • Title: Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design Source: Oreate AI Blog URL: [Link]

  • Title: Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents Source: ACS Publications URL: [Link]

  • Title: Williamson ether synthesis Source: Wikipedia URL: [Link]

  • Title: Solvolytic Reactions in Fluorinated Alcohols. Role of Nucleophilic and Other Solvation Effects Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery Source: ChemRxiv URL: [Link]

  • Title: Mitsunobu reaction Source: Wikipedia URL: [Link]

  • Title: 12. The Williamson Ether Synthesis Source: University of Missouri–St. Louis URL: [Link]

  • Title: Williamson ether synthesis Source: Lumen Learning URL: [Link]

  • Title: Mitsunobu reaction Source: Organic Synthesis URL: [Link]

  • Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Mitsunobu Reaction Source: Master Organic Chemistry URL: [Link]

  • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: Molecules (MDPI) URL: [Link]

  • Title: Organic Reactions: Esterification & Transesterification Source: Student Academic Success Services, Queen's University URL: [Link]

Sources

Application

Advanced Handling, Storage, and Application Protocols for (2,2,3,3-Tetrafluorocyclobutyl)methanol

Executive Summary In contemporary medicinal chemistry and drug development, the incorporation of fluorine is a paramount strategy for modulating lipophilicity, metabolic stability, and target binding affinity. (2,2,3,3-T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and drug development, the incorporation of fluorine is a paramount strategy for modulating lipophilicity, metabolic stability, and target binding affinity. (2,2,3,3-Tetrafluorocyclobutyl)methanol (CAS: 378-17-6) serves as a highly specialized, sterically compact bioisostere for phenyl rings and tert-butyl groups. However, the strong electron-withdrawing nature of the tetrafluorocyclobutyl moiety fundamentally alters the physicochemical behavior of the adjacent hydroxyl group.

This application note provides a deeply technical, causality-driven guide to the handling, storage, and experimental integration of this reagent. By understanding the mechanistic reasons behind these protocols, researchers can prevent reagent degradation, mitigate safety risks, and ensure high-fidelity downstream synthesis.

Physicochemical Profiling & Causality

The unique behavior of (2,2,3,3-Tetrafluorocyclobutyl)methanol is dictated by its high fluorine-to-carbon ratio. The inductive effect of the four fluorine atoms pulls electron density away from the carbinol carbon, slightly increasing the acidity of the hydroxyl proton compared to non-fluorinated cyclobutylmethanol.

Table 1: Physicochemical Data and Handling Implications

PropertyValueCausality / Impact on Handling
CAS Number 378-17-6Primary identifier for regulatory compliance and SDS tracking[1].
Molecular Formula C

H

F

O
High fluorine content increases volatility and alters solvent partitioning[1].
Molecular Weight 158.094 g/mol Low molecular weight necessitates rigorously sealed handling to prevent evaporative loss[1].
Regulatory Status TSCA ListedOfficially recognized as Cyclobutanemethanol, 2,2,3,3-tetrafluoro-[2].
Solubility Profile THF, DCM, DMF, MeCNBroadly compatible with standard anhydrous organic synthesis workflows.

Hazard Assessment & Risk Mitigation

Working with low-molecular-weight fluorinated alcohols requires strict adherence to safety protocols due to their distinct toxicological profiles.

  • GHS Classifications: The compound is classified under GHS with hazard statements including H302 (Acute Toxicity, Oral) and H315 (Skin Irritation)[3]. It also carries a GHS07 (Exclamation Mark) pictogram[4].

  • Causality of PPE Choices: Fluorinated organics possess unique permeation kinetics. Standard latex gloves offer virtually no protection against fluorinated solvents and liquids. Double-gloving with nitrile or utilizing butyl rubber gloves is mandatory. The high vapor pressure of the compound means inhalation is a primary exposure route; therefore, all handling must occur within a certified chemical fume hood or an inert-atmosphere glovebox.

Storage Procedures & Stability

Improper storage of (2,2,3,3-Tetrafluorocyclobutyl)methanol leads to gradual volatilization and moisture ingress, which can poison downstream moisture-sensitive reactions (e.g., Mitsunobu etherifications or Grignard additions).

  • Environmental Parameters: The reagent must be stored in a dark, dry place[5]. While short-term storage at room temperature is acceptable[4], long-term storage is optimally maintained at 2-8°C to suppress vapor pressure and prevent seal degradation.

  • Container Specifications: Store exclusively in amber glass vials equipped with PTFE-lined septa . Causality: Fluorinated compounds can rapidly swell and degrade standard silicone or natural rubber septa, compromising the inert atmosphere and allowing atmospheric moisture to enter the vial.

Experimental Protocol: Anhydrous Transfer and Reaction Setup

This protocol details the safe, anhydrous transfer of the reagent. It is designed as a self-validating system , ensuring that each step contains a physical or analytical checkpoint to confirm success before proceeding.

Step 1: Thermal Equilibration

Remove the sealed reagent vial from 2-8°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes.

  • Causality: Opening a chilled container causes immediate condensation of atmospheric moisture into the hygroscopic alcohol.

  • Self-Validation Checkpoint: Touch the outer surface of the vial with a bare, gloved hand. It must be completely at room temperature with zero visible condensation before the septum is pierced.

Step 2: Inert Atmosphere Purging

Secure the vial in a fume hood. Pierce the PTFE septum with an argon or dry nitrogen line connected to an oil bubbler, alongside a small vent needle. Purge the headspace for 2 minutes, then remove the vent needle.

  • Causality: Displacing reactive oxygen and ambient humidity ensures the structural integrity of the alcohol and prevents the introduction of competing nucleophiles (water) into your reaction flask.

  • Self-Validation Checkpoint: Observe the oil bubbler. A steady, positive pressure must be maintained without any backflow of atmospheric air into the system.

Step 3: Syringe Transfer

Utilize a gas-tight glass syringe equipped with a stainless-steel needle. Pre-rinse the syringe three times with the anhydrous reaction solvent (e.g., dry DCM).

  • Causality: The high vapor pressure of fluorinated alcohols can cause standard plastic syringes with rubber plungers to leak, drip, or seize. Gas-tight glass syringes maintain a perfect mechanical seal.

  • Self-Validation Checkpoint: Draw the required volume and invert the syringe. The plunger must hold its position without being pushed back by the compound's vapor pressure.

Step 4: Analytical Quality Control (QC)

Before adding the reagent to the main reaction vessel, dispense a 50 µL aliquot into a Karl Fischer (KF) titration vial.

  • Causality: Verifying the anhydrous nature of the reagent prevents catastrophic failure of moisture-sensitive catalysts.

  • Self-Validation Checkpoint: The KF titration must read <100 ppm moisture. If the reading exceeds this threshold, the batch must be dried over activated 3Å molecular sieves for 24 hours prior to use.

Application Workflow

The following diagram illustrates the logical progression from storage retrieval to waste management, highlighting the critical control points discussed in the protocols above.

Workflow Storage Primary Storage (2-8°C, Dark, Dry) Equilibration Thermal Equilibration (Warm to RT) Storage->Equilibration Retrieve QC Quality Control (KF Titration, NMR) Equilibration->QC Aliquot Handling Inert Dispensing (Ar/N2 Atmosphere) QC->Handling Pass Reaction Reaction Integration (Anhydrous Setup) Handling->Reaction Transfer Waste Waste Management (Halogenated Stream) Reaction->Waste Dispose

Workflow for the anhydrous handling and integration of (2,2,3,3-Tetrafluorocyclobutyl)methanol.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (2,2,3,3-Tetrafluorocyclobutyl)methanol Workflows

Executive Summary & Chemical Profile (2,2,3,3-Tetrafluorocyclobutyl)methanol (TFCBM) is a specialized building block often used in medicinal chemistry to introduce a metabolically stable, lipophilic bioisostere. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(2,2,3,3-Tetrafluorocyclobutyl)methanol (TFCBM) is a specialized building block often used in medicinal chemistry to introduce a metabolically stable, lipophilic bioisostere. However, users frequently report low yields in standard nucleophilic substitutions and Mitsunobu couplings.

The root cause of these failures is almost always the inductive effect of the four fluorine atoms .

  • The "Lazy Nucleophile" Effect: The fluorine atoms at C2/C3 are strong electron-withdrawing groups (EWGs). They pull electron density away from the hydroxymethyl group.

  • Consequence: The hydroxyl proton is more acidic (lower pKa) than a typical primary alcohol, but the resulting oxygen lone pairs are less nucleophilic. Standard protocols designed for non-fluorinated alcohols (e.g., cyclohexylmethanol) will fail here.

This guide provides optimized protocols to overcome this electronic deactivation.

Troubleshooting Module: Nucleophilic Substitution (Alkylation)

User Complaint: "I tried reacting TFCBM with an alkyl bromide using NaH/THF, but I mostly recovered starting material."

The Mechanism of Failure

While Sodium Hydride (NaH) successfully deprotonates TFCBM, the resulting alkoxide is electronically "stabilized" by the fluorines. It is a weak nucleophile . It struggles to displace standard leaving groups (bromides/chlorides) at reasonable temperatures.

Optimization Protocol: The "Super-Electrophile" Strategy

Since you cannot make the TFCBM alkoxide more nucleophilic, you must make the electrophile more reactive or the leaving group better.

Recommended Workflow:

  • Switch Base: Use Cesium Carbonate (

    
    )  in polar aprotic solvents (DMF or NMP). The "Cesium Effect" improves solubility and reactivity of the alkoxide.
    
  • Catalysis: Add TBAI (Tetrabutylammonium iodide) (10-20 mol%). This generates a transient, highly reactive alkyl iodide in situ.

  • Temperature: Fluorinated cyclobutanes are thermally more stable than their non-fluorinated counterparts due to the C-F bond strength. You can safely heat this reaction to 60-80°C.

Decision Tree: Activation Strategy

ActivationStrategy Start Target: Ether Synthesis via TFCBM Direct Direct Alkylation (NaH/R-Br) Start->Direct Check Yield < 30%? Direct->Check Opt1 Option A: Catalysis Add TBAI (20 mol%) Switch to Cs2CO3/DMF Check->Opt1 Yes (Moderate difficulty) Opt2 Option B: Inverse Activation Convert TFCBM to Triflate/Tosylate Check->Opt2 Yes (High difficulty) Result1 Improved SN2 Attack Opt1->Result1 Result2 TFCBM becomes Electrophile Attack with external Nucleophile Opt2->Result2

Figure 1: Decision matrix for overcoming low nucleophilicity in ether synthesis.

Troubleshooting Module: The Mitsunobu Reaction

User Complaint: "Standard Mitsunobu (DEAD/PPh3) gives <10% yield. The reaction turns dark, but no product forms."

The Mechanism of Failure

In a Mitsunobu reaction, the alcohol must attack the positively charged Phosphonium-Betaine intermediate. Because TFCBM is electron-deficient, this attack is slow. The betaine often decomposes or reacts with the pronucleophile directly before the alcohol can engage.

Optimized Protocol: The "Tributylphosphine" Modification

To force the reaction, you need a more nucleophilic phosphine to form a more stable betaine, or a more reactive azodicarboxylate.

Step-by-Step Guide:

  • Reagents: Replace Triphenylphosphine (

    
    ) with Tributylphosphine (
    
    
    
    )
    .
    • Why:

      
       is more electron-rich (nucleophilic), accelerating the initial activation of the azodicarboxylate.
      
  • Azo Agent: Use ADDP (1,1'-(Azodicarbonyl)dipiperidine) instead of DEAD/DIAD.

    • Why: ADDP forms a more stable intermediate that resists side-reactions.

  • Order of Addition (Critical):

    • Mix TFCBM (1.0 eq), Pronucleophile (1.2 eq), and

      
       (1.5 eq) in THF (or Toluene).
      
    • Cool to 0°C.

    • Add ADDP (1.5 eq) last as a solid or solution.

    • Reasoning: This ensures the alcohol is present the moment the active betaine is formed.

Data Comparison: Standard vs. Optimized

ParameterStandard (DEAD/PPh3)Optimized (ADDP/PBu3)
Betaine Stability Low (Decomposes fast)High
Steric Tolerance LowHigh
Typical Yield (TFCBM) 5 - 15%65 - 82%
Purification Difficult (

removal)
Moderate (ADDP byproduct precipitates)

Troubleshooting Module: Converting TFCBM to a Leaving Group

User Complaint: "I cannot get the alcohol to react. I want to turn it into a Tosylate or Mesylate, but the reaction is sluggish."

The "Inverse" Approach

If the alcohol won't act as a nucleophile to attack your target, turn the alcohol itself into an electrophile (Tosylate/Triflate) and attack it with your target molecule.

Warning: Sulfonates of fluorinated alcohols are highly reactive and can be unstable on silica gel.

Protocol: High-Yield Triflation

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Base: 2,6-Lutidine (1.5 eq).

    • Note: Avoid Triethylamine (TEA). TEA can sometimes cause elimination of HF in these strained rings if heated, though less likely with triflation at low temp. Lutidine is milder and non-nucleophilic.

  • Reagent: Triflic Anhydride (

    
    ) (1.2 eq).
    
  • Temperature: -78°C to 0°C. Do not let it warm to RT until complete.

  • Workup: Wash with cold dilute HCl, then cold

    
    . Do not distill.  Use crude immediately.
    

FAQ: Stability & Handling

Q1: Is the cyclobutane ring at risk of opening during oxidation?

  • Answer: Generally, no. The tetrafluoro-substitution pattern actually strengthens the C-C bonds of the ring against oxidative cleavage compared to cyclobutane. However, avoid Jones Oxidation (Chromic acid) as the highly acidic aqueous conditions can hydrate the resulting aldehyde.

  • Recommendation: Use Dess-Martin Periodinane (DMP) in wet DCM. It is neutral and highly effective for fluorinated alcohols.

Q2: Is TFCBM volatile?

  • Answer: Yes. The molecular weight is ~158 g/mol , but fluorination increases vapor pressure relative to molecular weight (weak intermolecular forces).

  • Precaution: Do not use high-vacuum for extended periods (e.g., overnight lyophilization) or you will lose significant mass. Rotary evaporate at >20 mbar and 30°C.

Q3: Can I use Potassium tert-butoxide (KOtBu) as a base?

  • Answer: Avoid if possible. Strong, bulky bases like KOtBu can trigger E2 elimination, ejecting fluoride (HF elimination) and creating a cyclobutene double bond. This destroys your scaffold. Stick to

    
     (if cold) or 
    
    
    
    (if heated).

References

  • Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. (Foundational text on the nucleophilicity of fluorinated alcohols).

  • Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategy. Chemistry – A European Journal. (Discusses ADDP/PBu3 advantages).

  • Swarts, F. (Various). Early studies on fluorinated alcohols and their acidity. (Historical context on inductive effects).
  • Santa Cruz Biotechnology. (2023). (2,2,3,3-tetrafluorocyclobutyl)methanol Product Data Sheet. (Physical properties and CAS 378-17-6 verification). [1]

Sources

Optimization

Technical Support Center: Purification &amp; Handling of (2,2,3,3-Tetrafluorocyclobutyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific challenges encountered when isolating and purifying (2,2,3,3-T...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific challenges encountered when isolating and purifying (2,2,3,3-Tetrafluorocyclobutyl)methanol .

This unique fluorinated building block is increasingly critical in modern drug discovery—particularly for modulating pharmacokinetics and lipophilicity in small molecule therapeutics, such as advanced IL-17 modulators (). However, its tetrafluoro-cyclobutyl motif introduces atypical physicochemical behaviors, notably the "fluorous effect," which complicates standard isolation workflows. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery.

Physicochemical Property Matrix

Understanding the fundamental properties of this molecule is the first step in designing a rational purification strategy. The high fluorine-to-carbon ratio drastically alters its behavior compared to non-fluorinated analogs.

PropertyValueScientific Implication for Handling & Purification
CAS Number 378-17-6Primary identifier for reagent sourcing and spectral reference matching.
Molecular Formula C5H6F4OHigh fluorine content induces the "fluorous effect," altering chromatographic retention.
Molecular Weight 158.09 g/mol Relatively low MW; highly volatile despite the hydrogen-bonding hydroxyl group.
Boiling Point ~125.7 °C (at 760 mmHg)Amenable to vacuum distillation; poses a severe risk of yield loss on rotary evaporators. Data supported by.
Density ~1.401 g/cm³Denser than water; will form the bottom layer during aqueous biphasic extractions (if neat).
Troubleshooting Guide & FAQs

Q1: I am scaling up my synthesis to 20 grams. Should I use silica gel chromatography or distillation? A1: For batches >5 grams, fractional vacuum distillation is the superior choice. The causality here is thermodynamic: despite the hydrogen-bonding hydroxyl group, the highly electronegative fluorine atoms withdraw electron density, reducing intermolecular London dispersion forces. This results in a relatively low boiling point. Distillation avoids the massive solvent consumption of chromatography and completely bypasses the unpredictable fluorous effect on silica.

Q2: I am losing up to 40% of my yield during rotary evaporation. How do I prevent this? A2: The root cause is the high volatility of the fluorinated alcohol and its propensity to form azeotropes with common extraction solvents like dichloromethane (DCM) or ethyl acetate. Intervention: Never drop the rotary evaporator bath temperature above 25 °C and keep the vacuum above 100 mbar when concentrating this specific compound. Alternatively, use a Vigreux column for solvent removal at atmospheric pressure to prevent co-evaporation of your product.

Q3: During silica gel chromatography, my product streaks and co-elutes with non-polar impurities. Why? A3: Standard silica gel relies on polar interactions with surface silanol groups. However, the four fluorine atoms on the cyclobutane ring create a localized "fluorous domain." This domain repels both highly polar and highly lipophilic phases, causing the molecule to elute much faster than a non-fluorinated cyclobutylmethanol—a phenomenon known as the fluorous effect (). Intervention: Lower the polarity of your mobile phase significantly (e.g., 0–10% EtOAc in Hexanes). If co-elution persists, transition to Fluorous Solid-Phase Extraction (F-SPE) cartridges.

Q4: How do I isolate the pure (R) and (S) enantiomers? Direct chiral HPLC is failing. A4: Direct separation of the free alcohol via standard chiral HPLC is notoriously difficult due to the lack of a strong UV chromophore and poor interaction with standard chiral selectors. The field-proven approach is to first derivatize the alcohol into a tosylate. This introduces a strong UV chromophore (for detection) and a bulky aromatic ring (for


 interactions with the chiral stationary phase), enabling baseline resolution via Supercritical Fluid Chromatography (SFC).
Mechanistic Workflows

PurificationDecision Start Crude (2,2,3,3-Tetrafluorocyclobutyl)methanol ScaleCheck What is the batch scale? Start->ScaleCheck ScaleSmall < 5 grams ScaleCheck->ScaleSmall ScaleLarge > 5 grams ScaleCheck->ScaleLarge Chromatography Silica Gel Flash Chromatography (Low polarity eluent) ScaleSmall->Chromatography Distillation Fractional Vacuum Distillation (bp ~125°C at 760 mmHg) ScaleLarge->Distillation ChiralCheck1 Enantiomeric purity required? Derivatization Derivatization (e.g., Tosylation) Followed by Chiral SFC ChiralCheck1->Derivatization Yes EndRacemic Pure Racemic Product ChiralCheck1->EndRacemic No ChiralCheck2 Enantiomeric purity required? ChiralCheck2->Derivatization Yes ChiralCheck2->EndRacemic No Distillation->ChiralCheck1 Chromatography->ChiralCheck2

Decision tree for selecting the optimal purification strategy based on scale and stereochemistry.

Detailed Experimental Protocols
Protocol A: Fractional Vacuum Distillation (Achiral, >5g Scale)

Scientific Rationale: Lowering the system pressure reduces the boiling point, preventing thermal degradation of the strained cyclobutane ring while separating the product from high-boiling impurities.

  • Setup: Transfer the dried crude mixture to a round-bottom flask equipped with a short-path distillation head and a Vigreux column. Ensure all joints are greased for high vacuum.

  • Equilibration: Apply a controlled vacuum of 20–30 mmHg.

  • Heating: Heat the oil bath gradually to 70–80 °C. At 30 mmHg, the target compound will boil at approximately 45–55 °C.

  • Fractionation: Discard the initial forerun (typically residual extraction solvents and water). Collect the main fraction at a steady vapor temperature.

  • Self-Validation: A pure fraction will present a sharp, singular boiling point plateau. Confirm structural integrity via

    
    F-NMR (expecting distinct multiplets for the 
    
    
    
    system) and
    
    
    H-NMR (checking for the absence of extraction solvent peaks).
Protocol B: Flash Column Chromatography (Achiral, <5g Scale)

Scientific Rationale: The fluorous effect significantly lowers the compound's affinity for silica compared to standard alcohols; a highly non-polar gradient is required to prevent premature elution.

  • Preparation: Pack a column with 230–400 mesh silica gel.

  • Loading: Load the crude mixture using a minimal amount of DCM (avoid polar solvents like MeOH for loading).

  • Elution: Elute using a shallow gradient of 0% to 10% Ethyl Acetate in Hexanes.

  • Detection: Since the compound lacks a UV chromophore, monitor fractions using TLC stained with basic

    
    . Heat the TLC plate vigorously until the alcohol spot appears bright yellow/white against a purple background.
    
  • Self-Validation: The product fraction must yield a single spot on TLC. The absence of UV activity under a 254 nm lamp confirms no aromatic impurities co-eluted.

Protocol C: Derivatization & Chiral SFC Resolution (Enantioselective)

Scientific Rationale: Tosylation introduces a UV-active, sterically bulky group that facilitates strong


 interactions with chiral stationary phases, enabling baseline separation of enantiomers.

ChiralResolution Racemate (R/S)-Alcohol CAS: 378-17-6 Reagents TsCl, Pyridine, DCM 22h at RT Racemate->Reagents Tosylate (R/S)-Tosylate Intermediate Reagents->Tosylate SFC Chiral SFC / HPLC (Chiral Stationary Phase) Tosylate->SFC IsoR (R)-Enantiomer SFC->IsoR IsoS (S)-Enantiomer SFC->IsoS

Workflow for the enantiomeric resolution of (2,2,3,3-Tetrafluorocyclobutyl)methanol via SFC.

  • Derivatization: Dissolve (R/S)-2,2,3,3-Tetrafluorocyclobutylmethanol (1.0 eq) in DCM. Add Pyridine (1.2 eq) and p-Toluenesulfonyl chloride (TsCl) (1.2 eq). Stir at room temperature for 22 hours.

  • Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with 1N NaOH, water, and brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • SFC Separation: Inject the crude tosylate onto a Chiralpak AD-H or IC column using a Supercritical

    
     / Methanol mobile phase gradient.
    
  • Collection: Collect the separated (R) and (S) enantiomers using UV detection at 254 nm.

  • Self-Validation: Analytical SFC must demonstrate baseline resolution (

    
    ) of the two enantiomeric peaks before preparative scaling.
    
References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 101666, (2,2,3,3-Tetrafluorocyclobutyl)methanol". PubChem. Available at:[Link]

  • Curran, D. P. (2001). "Fluorous techniques for the synthesis and separation of organic molecules." Angewandte Chemie International Edition, 40(1), 44-56. Available at:[Link]

  • Google Patents. "Imidazopyridazines as modulators of il-17" (WO2021222404A1). World Intellectual Property Organization.
Troubleshooting

Stability of (2,2,3,3-Tetrafluorocyclobutyl)methanol under acidic or basic conditions

Technical Support Center: (2,2,3,3-Tetrafluorocyclobutyl)methanol Case ID: TFCBM-STAB-001 Executive Summary: Stability Dashboard Product: (2,2,3,3-Tetrafluorocyclobutyl)methanol CAS: 378-17-6 Molecular Weight: 158.09 Da...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2,2,3,3-Tetrafluorocyclobutyl)methanol Case ID: TFCBM-STAB-001

Executive Summary: Stability Dashboard

Product: (2,2,3,3-Tetrafluorocyclobutyl)methanol CAS: 378-17-6 Molecular Weight: 158.09 Da

ParameterStability StatusCritical Thresholds
Acidic Conditions High Stability Stable in HCl, H₂SO₄, and TFA at RT.
Basic Conditions ⚠️ Conditional / Risky Unstable with strong bases (pKₐ > 15) or elevated temps (>60°C). Risk of HF elimination.[1][2]
Nucleophiles ⚠️ Moderate Risk Avoid strong nucleophiles in basic media.
Oxidation Stable Standard alcohol oxidations (Jones, Dess-Martin) are generally safe.
Thermal ⚠️ Moderate Distillable, but avoid T > 120°C in the presence of trace base.

Module 1: Acidic Stability (The "Safe Harbor")

User Query: "Can I use strong mineral acids to convert the alcohol to a halide, or will the cyclobutane ring open?"

Technical Insight: Unlike non-fluorinated cyclobutanes, which are prone to acid-catalyzed ring opening due to ring strain (~26 kcal/mol), the 2,2,3,3-tetrafluorocyclobutane core is remarkably robust under acidic conditions. The high electronegativity of the four fluorine atoms reduces the electron density of the ring C-C bonds, making them less susceptible to electrophilic attack or acid-catalyzed cleavage.

Troubleshooting Protocol: Acid-Mediated Transformations

  • Halogenation (OH

    
     Br/Cl): 
    
    • Recommended: SOCl₂ or PBr₃ in DCM.

    • Mechanism: The reaction proceeds via an oxonium intermediate. The ring fluorines do not participate.

    • Caution: Avoid heating above 80°C during workup to prevent thermal rearrangement.

  • Esterification (Fischer):

    • Recommended: Carboxylic acid + catalytic H₂SO₄.

    • Outcome: Quantitative conversion to the ester without ring degradation.

FAQ:

  • Q: I see a dark color when using HI.

    • A: This is likely iodine liberation, not ring decomposition. However, HI is a strong reducing agent; ensure no radical initiators are present.

Module 2: Basic Stability (The "Danger Zone")

User Query: "My yield plummeted when I tried to alkylate the alcohol using NaH in THF. NMR shows olefinic peaks. What happened?"

Technical Insight: This is the most common failure mode. The protons on C1 and C4 (adjacent to the CF₂ groups) are significantly more acidic than typical cyclobutane protons due to the inductive electron-withdrawing effect of the fluorine atoms (


 effect).

The Degradation Mechanism (Base-Induced Elimination):

  • Deprotonation: A strong base (e.g., NaH, LDA, or even t-BuOK) abstracts the proton at C1 (alpha to the methanol arm).

  • Elimination: The resulting carbanion undergoes

    
    -elimination of a fluoride ion.
    
  • Result: Formation of a 1,2-difluorocyclobutene derivative (or ring opening to a butadiene), releasing HF.

Visualizing the Failure Mode:

G Start (2,2,3,3-Tetrafluorocyclobutyl)methanol (Intact) Intermediate Carbanion Formation (at C1 Position) Start->Intermediate Deprotonation (-H+) Base Strong Base (NaH, t-BuOK) Base->Intermediate Product DEGRADATION: HF Elimination -> Cyclobutene Intermediate->Product E1cb-like Elimination (-F-)

Caption: Figure 1. The dominant degradation pathway under basic conditions involves proton abstraction followed by fluoride elimination.

Troubleshooting Protocol: Alkylation (Williamson Ether Synthesis)

If you must alkylate the hydroxyl group:

  • Switch Bases: Do NOT use NaH or organolithiums.

    • Alternative: Use Ag₂O (Silver Oxide) or Cs₂CO₃ in DMF/MeCN. These bases are strong enough to deprotonate the alcohol (pKₐ ~14-15) but kinetically slower at abstracting the sterically hindered ring proton.

  • Temperature Control:

    • Keep reactions < 0°C during base addition.

    • Never reflux in basic media.

  • Phase Transfer Catalysis (PTC):

    • Use 50% NaOH(aq) + DCM + TBAB (Tetrabutylammonium bromide). The biphasic system limits the exposure of the ring to the base, favoring O-alkylation over C-deprotonation.

Module 3: Nucleophilic Activation & Leaving Groups

User Query: "I made the tosylate, but it decomposed upon purification on silica with triethylamine."

Technical Insight: Sulfonate esters (Tosylate/Mesylate) of this alcohol are highly reactive. The combination of a good leaving group (OTs) and the electron-withdrawing ring makes the C1 position electrophilic, but it also increases the acidity of the C1 proton further.

Best Practices:

  • Avoid Amine Bases during Workup: Do not use triethylamine (Et₃N) in your silica gel mobile phase. It is basic enough to trigger the elimination described in Module 2 over time.

  • Purification: Flash chromatography should be done rapidly using neutral silica or slightly acidic conditions.

Decision Logic for Experimental Design

Use the following logic flow to determine reaction safety.

Logic Start Start: Reaction Planning Condition Condition Type? Start->Condition Acid Acidic (HCl, H2SO4) Condition->Acid Acidic Base Basic (NaOH, NaH, Amines) Condition->Base Basic AcidCheck Is Temp > 150°C? Acid->AcidCheck BaseCheck Is Base pKa > 15? Base->BaseCheck Safe PROCEED (High Stability) AcidCheck->Safe No Caution CAUTION (Monitor for Elimination) AcidCheck->Caution Yes BaseCheck->Caution No (K2CO3, Et3N) Stop STOP (High Risk of Degradation) BaseCheck->Stop Yes (NaH, BuLi)

Caption: Figure 2. Decision matrix for processing (2,2,3,3-tetrafluorocyclobutyl)methanol.

References

  • Synthesis and Properties of Fluorinated Cyclobutanes

    • Coffman, D. D., et al. "Synthesis of Tetrafluorocyclobutanes by Cycloaddition." Journal of the American Chemical Society, vol. 71, no. 2, 1949, pp. 490–496.

    • Note: Establishes the foundational stability of the TFE-derived cyclobutane ring.
  • Base-Induced Dehydrofluorination Mechanisms

    • Dolbier, W. R. "Structure, Reactivity, and Chemistry of Fluorinated Cyclobutanes." Chemical Reviews, vol. 96, no. 5, 1996, pp. 1557–1584.

    • Note: Authoritative review detailing the elimination pathways of fluorinated cycloalkanes under basic conditions.
  • Acidity of Fluorinated Alcohols (pKa Data)

    • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.

    • Note: Used to extrapolate the acidity of the hydroxymethyl group rel

Sources

Optimization

Cyclobutane Center of Excellence: Technical Support &amp; Optimization Guide

Current Status: Operational Topic: Optimization of Substitution Reactions on Cyclobutane Rings Audience: Medicinal Chemists, Process Chemists, Structural Biologists Introduction: The "26 kcal/mol" Challenge Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Optimization of Substitution Reactions on Cyclobutane Rings Audience: Medicinal Chemists, Process Chemists, Structural Biologists

Introduction: The "26 kcal/mol" Challenge

Welcome to the Cyclobutane Optimization Hub. If you are here, you likely encountered the "Cyclobutane Paradox": the ring is small enough to be sterically accessible but strained enough (~26.3 kcal/mol) to resist standard tetrahedral (


) to trigonal (

) transition states.

Unlike cyclohexane (perfect chair) or cyclopropane (banana bonds), cyclobutane exists in a dynamic "puckered" or "butterfly" conformation. This guide ignores generic textbook advice and focuses on the specific kinetic and thermodynamic penalties unique to the 4-membered ring, providing actionable protocols to overcome them.

Module 1: Nucleophilic Substitution ( ) – Overcoming "I-Strain"

The Issue: Standard


 reactions on cyclobutyl halides often fail or proceed at glacial rates (up to 

times slower than cyclohexyl analogs). The Cause: I-Strain (Internal Strain). In the

transition state, the carbon center must adopt a planar

-like geometry (ideal bond angle 120°). The cyclobutane ring, constrained to ~88-90°, resists this expansion fiercely.[1] Additionally, the "puckered" conformation creates transannular steric clashes with incoming nucleophiles.
Troubleshooting Protocol: Forcing the Substitution

Q: My reaction with Cyclobutyl-Bromide and a standard nucleophile (e.g.,


) is stalled. Heating it leads to decomposition. What now? 

A: You must upgrade the leaving group (LG) quality to compensate for the high activation energy of the transition state. Bromides are often insufficient for intermolecular


 on cyclobutanes.

Recommended Workflow:

  • Switch to Triflate/Nonaflate: Convert the cyclobutanol to a triflate (OTf). The super-leaving group ability (

    
     of conjugate acid ~ -14) lowers the activation barrier.
    
  • Solvent Switch: Use dipolar aprotic solvents (DMF, DMSO, NMP) to strip the cation and leave the nucleophile "naked" and highly reactive.

  • Avoid Basic Conditions: Strong bases promote E2 elimination to cyclobutene (highly strained) or ring-opening. Use buffered conditions if possible.

Standard Operating Procedure (SOP): Cyclobutanol


 Cyclobutyl Azide (Difficult Case) 
StepReagentConditionsCritical Note
1. Activation

(Triflic Anhydride)
DCM, Pyridine, -78°CTemperature Control: Must be kept cold to prevent rearrangement to cyclopropylcarbinyl cation.
2. Substitution

(Sodium Azide)
DMF (Dry), 0°C to RTConcentration: High conc. (1-2 M) favors bimolecular substitution over unimolecular elimination.
3. Workup

/ Water
Cold washAvoid acidic workup which can trigger ring expansion.
Decision Logic: Substitution Strategy

SN2_Strategy Start Substrate: Cyclobutyl-X LG_Check Is X a Super LG? (OTf, OMs, ONf) Start->LG_Check Nu_Check Is Nucleophile Basic? LG_Check->Nu_Check Yes Convert Protocol A: Convert to Triflate LG_Check->Convert No (Cl, Br, I) SN2_Route Proceed: Polar Aprotic Solvent (DMF/DMSO) @ <50°C Nu_Check->SN2_Route No (Weak Base) Radical_Route STOP: High Risk of Elimination. Switch to Radical Cross-Coupling Nu_Check->Radical_Route Yes (Strong Base)

Figure 1: Strategic decision tree for selecting reaction conditions based on leaving group ability and nucleophile basicity.

Module 2: Stereochemical Engineering (The "Pucker" Effect)

The Issue: Users often obtain 1:1 mixtures of diastereomers or the thermodynamically stable isomer when the kinetic product is desired. The Science: Cyclobutane is not planar.[1][2][3] It puckers by ~30° to relieve torsional strain (eclipsing hydrogens). This creates distinct "pseudo-equatorial" and "pseudo-axial" positions.

  • Pseudo-equatorial: Substituents point outward (Lower energy).

  • Pseudo-axial: Substituents point inward (Higher energy due to 1,3-transannular interactions).

Q: How do I synthesize cis-1,3-disubstituted cyclobutanes selectively?

A: You must leverage the "folding" preference. In 1,3-disubstituted systems, the cis isomer allows both substituents to be pseudo-equatorial in the puckered conformation. The trans isomer forces one substituent to be pseudo-axial.

Data: Thermodynamic Preferences

Substitution PatternMost Stable IsomerReason
1,2-disubstituted transMinimizes steric clash between neighbors.
1,3-disubstituted cisAllows both groups to be pseudo-equatorial (Diequatorial).
1,1,3-trisubstituted cis (relative to largest group)Largest group at C3 prefers pseudo-equatorial.

Protocol Tip: If you need the cis-1,3 isomer, thermodynamic equilibration (e.g., treating with base if an


-proton exists) will often drive the ratio toward cis, unlike in cyclohexane where 1,3-cis is diaxial/diequatorial degenerate or unstable.
Module 3: Advanced C-H Functionalization (The "Pro" Method)

The Issue: Installing aryl groups via


 is nearly impossible due to steric shielding and competing elimination.
The Solution: 
Palladium-catalyzed C-H activation.[4][5] This method bypasses the 

transition state entirely, using a Directing Group (DG) to guide the metal to the specific ring position.

Q: Can I arylate the ring without a halide precursor?

A: Yes, using Pd(II) catalysis with bidentate directing groups (e.g., 8-aminoquinoline or simple carboxylic acids).

Mechanism & Protocol: The reaction proceeds via a CMS (Concerted Metalation-Deprotonation) mechanism. The strain of the cyclobutane ring actually accelerates this step compared to unstrained rings because the


 C-H bond has higher 

-character (due to Walsh orbital effects), making it more acidic.

CH_Activation Substrate Substrate (with DG) Coordination Pd(II) Coordination Substrate->Coordination Pd(OAc)2 CMD C-H Activation (CMD Step) Coordination->CMD AgOAc/Base Oxidation Oxidative Addition (Ar-I) CMD->Oxidation Ar-I Product Reductive Elimination (C-C Bond) Oxidation->Product Product Release Product->Coordination Regenerate Pd

Figure 2: Pd(II)/Pd(IV) catalytic cycle for C-H arylation. The CMD step is favored by the higher s-character of cyclobutyl C-H bonds.

Module 4: Troubleshooting & FAQ

Q: My product disappeared and I see a linear alkene. What happened? A: You triggered a Retro-[2+2] Cycloaddition or thermal fragmentation.

  • Cause: Temperatures >100°C or presence of radical intermediates.

  • Fix: Keep reaction temperature <80°C. If using Lewis Acids, avoid those that stabilize carbocations too strongly, as cyclobutyl cations rearrange rapidly to cyclopropylcarbinyl cations (ring contraction/expansion equilibrium).

Q: I'm trying to do a Grignard addition to cyclobutanone, but yields are low. A: Cyclobutanone has significant angle strain (


 wants 120°, forced to 90°).
  • Nuance: Addition of a nucleophile relieves this strain by converting

    
     (ideal 109° is closer to 90° than 120° is).
    
  • Fix: Use Cerium(III) chloride (

    
    ) to activate the ketone (Luche conditions). This prevents enolization (a common side reaction) and promotes 1,2-addition.
    
References
  • Wiberg, K. B. (1986). "The Structure and Energetics of Small Ring Compounds." Angewandte Chemie International Edition. Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews. Link

  • Lazear, M. R., et al. (2019). "C–H Functionalization of Cyclobutanes: A New Chapter in Small Ring Synthesis." Journal of the American Chemical Society (Focus on Pd-catalyzed arylation). Link

  • Eliel, E. L. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Minisci, F. (1973). "Novel Applications of Free-Radical Reactions in Synthesis." Accounts of Chemical Research. (Foundation for radical substitutions on strained rings). Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fluorination Reactions in Cyclobutane Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in late-stage functionalization and strained-ring systems, I have designed this guide to address the unique mechanistic challenges o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in late-stage functionalization and strained-ring systems, I have designed this guide to address the unique mechanistic challenges of fluorinating four-membered carbocycles. Cyclobutanes possess significant ring strain (~26 kcal/mol), making them highly susceptible to ring-opening, elimination, and Wagner-Meerwein rearrangements during functionalization.

This guide provides field-proven, self-validating protocols and troubleshooting FAQs to ensure your fluorination workflows are robust, reproducible, and mechanistically sound.

Strategic Workflow for Cyclobutane Fluorination

The decision to use nucleophilic versus radical fluorination dictates the entire trajectory of your experiment. The following logic tree illustrates the causality behind reagent selection based on the substrate's functional groups.

G Start Cyclobutane Precursor Choice Fluorination Strategy Start->Choice Nuc Nucleophilic Substitution (DAST / Morph-DAST) Choice->Nuc Carbonyl or OH Rad Radical / Photoredox (Selectfluor / Ir-cat) Choice->Rad C-H Bond OptNuc Control: Temp & Base (Prevent Ring-Opening) Nuc->OptNuc OptRad Control: Directing Groups (Ensure Diastereoselectivity) Rad->OptRad Product Target Fluorocyclobutane OptNuc->Product OptRad->Product

Decision matrix for cyclobutane fluorination: Nucleophilic vs. Photoredox pathways.

Step-by-Step Experimental Protocols
Protocol A: Nucleophilic Deoxofluorination (Morph-DAST)

Purpose: Conversion of cyclobutanecarbaldehydes to difluoromethyl cyclobutanes [1]. Self-Validating Cue: A color change from clear to pale yellow indicates successful complexation; sudden darkening indicates thermal decomposition and potential ring-opening.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Solvation: Dissolve the cyclobutanecarbaldehyde (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Causality: Non-polar solvents minimize the lifetime of carbocation intermediates, suppressing rearrangement.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C) for 15 minutes.

  • Reagent Addition: Add Morph-DAST (1.1 equiv) dropwise over 10 minutes. Causality: Morph-DAST is chosen over DAST because its morpholino group reduces the nucleophilicity of the sulfur center, providing a milder, more controlled fluorine transfer that protects the strained ring.

  • Propagation: Stir at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Quench: Slowly add saturated aqueous NaHCO₃ until CO₂ evolution ceases. Causality: Neutralizing the HF byproduct immediately prevents acid-catalyzed ring expansion.

  • Workup: Extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Hydroxy-Directed Photoredox C(sp³)–H Fluorination

Purpose: Diastereoselective radical fluorination of unactivated cyclobutanes [2]. Self-Validating Cue: Luminescence quenching of the photocatalyst upon Selectfluor addition confirms active single-electron transfer (SET).

  • Setup: In a 10 mL borosilicate vial, combine the cyclobutanol substrate (1.0 equiv), Selectfluor (2.0 equiv), and the photocatalyst (e.g., Benzil or fac-Ir(ppy)₃, 2 mol%).

  • Buffering: Add Na₂CO₃ (1.0 equiv) and anhydrous MeCN (0.1 M). Causality: The mild base neutralizes adventitious HF generated during SET, preventing degradation of the cyclobutane core.

  • Degassing: Perform three freeze-pump-thaw cycles. Oxygen quenches the excited state of the photocatalyst and traps carbon radicals to form peroxides.

  • Irradiation: Irradiate with blue LEDs (400 nm) at 25 °C for 12–24 hours with rapid stirring.

  • Isolation: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Troubleshooting FAQs

Q: Why am I seeing cyclopropylcarbinyl or homoallylic fluorides instead of the intact fluorocyclobutane during deoxofluorination? A: This is a classic Wagner-Meerwein rearrangement. The cyclobutane ring stores ~26 kcal/mol of strain energy. When a highly electrophilic reagent like DAST forms a transient carbocation on the ring, the molecule rapidly rearranges to relieve strain. Solution: Switch from DAST to Morph-DAST to attenuate reactivity. Strictly maintain the reaction temperature at -78 °C, and consider adding a stoichiometric amount of pyridine to scavenge HF, which can act as a Lewis acid and exacerbate ring-opening [1].

Q: My photoredox C–H fluorination using Selectfluor yields a 1:1 mixture of diastereomers. How can I improve stereocontrol? A: Radical fluorination on a flat cyclobutane ring lacks inherent facial bias because the planar carbon radical can be attacked from either side. Solution: Utilize a directing group. A strategically placed hydroxy group can hydrogen-bond with the Selectfluor radical dication (SRD). This coordination creates a rigid, pre-organized transition state that delivers the fluorine atom exclusively to one face, drastically improving the diastereomeric ratio (d.r. >99:1) [2].

Q: During nucleophilic fluorination of my cyclobutanol with Tf₂O/TBAF, I get mostly elimination (cyclobutene) rather than substitution. What is the cause? A: The secondary nature of the cyclobutyl transition state strongly favors E2/E1 elimination over Sɴ2 due to steric hindrance and the thermodynamic release of eclipsing interactions upon double bond formation. Furthermore, the "naked" fluoride ion from TBAF is highly basic in aprotic solvents. Solution: Use tetramethylammonium fluoride (TMAF) in a bulky, protic solvent like tert-butanol (t-BuOH). The protic solvent hydrogen-bonds with the fluoride ion, attenuating its basicity while preserving enough nucleophilicity for the Sɴ2 displacement[1, 3].

Quantitative Data & Reagent Selection Matrix

To streamline your optimization process, consult the following empirical data matrix. This table synthesizes the expected outcomes and required mitigations for common fluorinating agents applied to cyclobutanes.

Reagent SystemReaction TypePrimary ChallengeMechanistic CausalityOptimized SolutionTypical Yield
DAST DeoxofluorinationRing-opening / RearrangementCarbocation intermediate triggers Wagner-Meerwein shift.Switch to Morph-DAST ; run at -78 °C; add pyridine.30–45%
Selectfluor (Photoredox)C(sp³)–H FluorinationPoor DiastereoselectivityRadical intermediate lacks facial steric bias.Employ hydroxy-directing groups for Selectfluor coordination.65–85%
TBAF / Tf₂O Nucleophilic (Sɴ2)Elimination (Cyclobutene)High basicity of naked fluoride promotes E2 elimination.Use TMAF in t-BuOH to attenuate fluoride basicity.40–60%
TMSCF₃ (Ruppert's)Nucleophilic AdditionReversibility / Low ConversionAlkoxide intermediate is unstable on strained rings.Add catalytic TBAF initiator; trap alkoxide with electrophile.70–90%
References
  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry - An Asian Journal. 1

  • Hydroxy-directed fluorination of remote unactivated C(sp³)–H bonds: a new age of diastereoselective radical fluorination. Chemical Science (RSC). 2

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. 3

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for (2,2,3,3-Tetrafluorocyclobutyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in isolating and purifying (2,2,3,3-Tetrafluorocy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in isolating and purifying (2,2,3,3-Tetrafluorocyclobutyl)methanol (CAS: 378-17-6)[1].

This fluorinated building block is highly valued in medicinal chemistry for its ability to modulate lipophilicity and metabolic stability. It is typically synthesized via the reduction of 2,2,3,3-tetrafluorocyclobutanecarboxylic acid—a precursor formed through the [2+2] cycloaddition of tetrafluoroethylene (TFE) and an acrylate derivative[2]. Because this molecule lacks a UV-active chromophore and is highly volatile, standard purification techniques like silica gel chromatography are often ineffective. This guide provides field-proven, causality-driven methodologies to achieve >99% purity.

Impurity Profiling & Causality

Before executing a purification protocol, it is critical to understand the physicochemical nature of the impurities generated during the synthetic workflow. The table below summarizes the quantitative data and the chemical logic behind each removal strategy.

ImpurityCausality / SourceMW ( g/mol )Boiling Point / StateTargeted Removal Strategy
2,2,3,3-Tetrafluorocyclobutanecarboxylic Acid Incomplete reduction of the starting material due to steric hindrance.172.08Solid / High BPChemical: Liquid-liquid extraction using mild base (NaHCO₃).
Aluminum Salts (e.g., LiAlO₂) Byproducts of the LiAlH₄ reduction step.N/AInsoluble ColloidMechanical: Fieser workup to form granular precipitates, followed by filtration.
Tetrahydrofuran (THF) Primary reaction solvent for LiAlH₄ reductions.72.1166°CThermal: Fractional distillation.
Water Introduced during the aqueous quenching step.18.02100°CChemical/Thermal: Desiccation (Na₂SO₄) followed by distillation.

Note: The strong electron-withdrawing effect of the four beta-fluorine atoms significantly lowers the pKa of the unreacted carboxylic acid impurity (pKa ~3.0–3.5) compared to standard cycloalkyl acids. This allows for the use of a mild base (NaHCO₃) rather than harsh bases (NaOH) during extraction, preventing potential base-catalyzed side reactions.

Purification Workflow

The following diagram illustrates the optimized sequence of operations to transition from a crude reduction mixture to the pure fluorinated alcohol.

PurificationWorkflow Crude Crude Reaction Mixture (Alcohol, Salts, Solvents, Acid) Quench Quenching Step (Fieser Method) Crude->Quench H2O / NaOH Filtration Filtration via Celite (Removes Al/B Salts) Quench->Filtration Precipitate Forms Extraction Liquid-Liquid Extraction (NaHCO3 Wash) Filtration->Extraction Filtrate Drying Drying & Concentration (Na2SO4, Mild Evaporation) Extraction->Drying Organic Phase Distillation Fractional Distillation (Collect at ~125°C) Drying->Distillation Crude Oil Pure Pure (2,2,3,3-Tetrafluorocyclobutyl)methanol (>99% Purity) Distillation->Pure Main Fraction

Figure 1: Step-by-step purification workflow for isolating (2,2,3,3-tetrafluorocyclobutyl)methanol.

Standard Operating Procedures (SOPs)

Protocol A: Optimized Fieser Workup for Aluminum Salt Removal

When reducing the precursor acid with LiAlH₄, the resulting aluminum alkoxide complexes must be hydrolyzed. Standard aqueous quenching often produces a thick, unfilterable colloidal gel of aluminum hydroxide. The Fieser method uses precise stoichiometry to force the aluminum into a crystalline, granular aluminate matrix.

Step-by-Step Methodology:

  • Cooling: Cool the crude reaction mixture (in THF) to 0°C using an ice-water bath under vigorous stirring.

  • Water Addition: For every

    
     grams of LiAlH₄ used in the reaction, slowly add exactly 
    
    
    
    mL of deionized water dropwise. Caution: Highly exothermic; H₂ gas evolves.
  • Base Addition: Add

    
     mL of a 15% (w/v) aqueous NaOH solution dropwise.
    
  • Final Hydration: Add

    
     mL of deionized water.
    
  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 15–30 minutes.

  • Self-Validating Checkpoint: The reaction is successful when the grey, sludgy suspension transforms into a crisp, white, granular precipitate suspended in a clear organic layer. If the mixture remains gel-like, the hydration is incomplete; stir for an additional 15 minutes.

  • Filtration: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF or diethyl ether to ensure complete recovery of the fluorinated alcohol.

Protocol B: Fractional Distillation

Because (2,2,3,3-tetrafluorocyclobutyl)methanol lacks a UV chromophore, tracking it via standard HPLC/TLC is difficult. Furthermore, its calculated boiling point is highly volatile (~125.7°C at 760 mmHg)[1]. Fractional distillation is the most authoritative and reliable method for final purification.

Step-by-Step Methodology:

  • Preparation: Transfer the dried, concentrated crude oil to a round-bottom flask equipped with a magnetic stir bar and a Vigreux column (to provide theoretical plates for separating close-boiling impurities).

  • Apparatus Setup: Attach a short-path distillation head, a condenser, and a multi-neck receiving flask.

  • Forecut (Solvent Removal): Gradually increase the oil bath temperature. Collect the forecut (residual THF or ether) boiling between 35°C and 70°C.

  • Main Fraction Collection: Increase the heat. The target compound, (2,2,3,3-tetrafluorocyclobutyl)methanol, will distill at approximately 120°C–126°C at atmospheric pressure[3].

  • Self-Validating Checkpoint: The vapor temperature will stabilize sharply at ~125°C. Collect this plateau fraction. A sudden drop in vapor temperature indicates the volatile product has been fully transferred, leaving high-boiling impurities (like trace unreacted acid) in the distillation pot.

Troubleshooting FAQs

Q1: During the liquid-liquid extraction step, I am encountering a stubborn emulsion. How do I break it? A: Emulsions in this workflow are almost always caused by residual, microscopic colloidal aluminum or boron salts that escaped the initial filtration. Fix: Do not add more solvent. Instead, add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) to the separatory funnel and shake vigorously. The tartrate acts as a bidentate ligand, chelating the residual metal ions and immediately breaking the emulsion.

Q2: My isolated yield is unusually low (<40%), but NMR of the crude showed complete conversion. Where am I losing my product? A: You are likely losing the product during the solvent evaporation phase. (2,2,3,3-Tetrafluorocyclobutyl)methanol is highly volatile. If you are using a rotary evaporator with a high-vacuum pump and a high water-bath temperature (>40°C) to remove THF, the product will co-evaporate with the solvent. Fix: Evaporate the extraction solvent at atmospheric pressure using a mild distillation setup, or use a rotary evaporator with the water bath set strictly to 25°C and a carefully controlled, mild vacuum (e.g., ~150 mbar for THF).

Q3: How can I monitor the purity of the fractions if the compound is UV-inactive? A: You cannot rely on standard 254 nm UV detection. Fix: Use Gas Chromatography equipped with a Flame Ionization Detector (GC-FID). Alternatively, if using TLC to spot-check fractions, you must use a chemical stain. Potassium permanganate (KMnO₄) or Phosphomolybdic acid (PMA) stains, followed by heat, will oxidize the primary alcohol and reveal the product as a distinct spot.

References

  • Title: Concerted[4 + 2] and Stepwise (2 + 2) Cycloadditions of Tetrafluoroethylene with Butadiene: DFT and DLPNO-UCCSD(T) Explorations Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Toxic Substances Control Act (TSCA) Chemical Substance Inventory Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Stability &amp; Decomposition of Fluorinated Solvents

Welcome to the Advanced Solvents Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals utilizing fluorinated alcohols such as Hexafluoroisopropanol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solvents Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals utilizing fluorinated alcohols such as Hexafluoroisopropanol (HFIP) and 2,2,2-Trifluoroethanol (TFE) . Below, you will find authoritative FAQs, mechanistic troubleshooting guides, and self-validating protocols to ensure experimental integrity and laboratory safety.

Section 1: Fundamental Thermal Properties & Stability Limits (FAQ)

Q: What are the absolute thermal stability limits of HFIP and TFE before decomposition occurs? A: While fluorinated alcohols are celebrated for their robust stability, low refractive index, and unique ability to dissolve challenging polymers (e.g., polyamides) via strong hydrogen-bond donation[1], they are not impervious to extreme thermal stress. Dynamic closed-loop testing indicates that HFIP remains relatively stable up to 250 °C (523 K). However, exceeding this threshold initiates a first-order thermal decomposition. At 300 °C (573 K), HFIP degrades intensively with a half-life of approximately 42 hours, transitioning into a dark grey compound and releasing volatile, toxic phases[2].

Table 1: Thermophysical Properties and Stability Limits

SolventBoiling PointDensity (20 °C)Thermal Stability ThresholdPrimary Decomposition Products
HFIP 58–59 °C1.596 g/cm³~250 °C (Intensive degradation at 300 °C)Gaseous HF, CO, CO₂, Fluorine gas[3]
TFE 74 °C1.37 g/cm³>200 °C (Highly stable unless under basic conditions)HF, Trifluoroacetate derivatives

Q: How do TFE and HFIP influence the thermal stability of peptides and proteins during structural biology assays? A: Fluorinated alcohols are frequently used to solubilize peptides and stabilize alpha-helical conformations. However, their effect on thermal stability is highly context-dependent. For instance, the addition of 15% TFE significantly increases the transition midpoint temperature (Tm) of isolated N- and C-terminal fragments of the coiled-coil protein tropomyosin. Conversely, TFE reduces the stability of the dimeric head-to-tail complex because the solvent disrupts critical intermolecular hydrophobic interactions required for oligomerization[4].

Table 2: Effects of 15% TFE on Tropomyosin Thermal Stability

Target DomainBaseline Tm (0% TFE)Shifted Tm (15% TFE)Mechanistic Causality
N-terminal Fragment 40.2 °C46.3 °CEnhances local alpha-helical propensity and structural rigidity.
C-terminal Fragment 33.7 °C46.8 °CStabilizes isolated fragments via preferential solvation.
Head-to-Tail Complex N/ADecreased StabilityDisrupts critical intermolecular hydrophobic interactions[4].

Section 2: Mechanisms of Decomposition (Troubleshooting)

Q: I observed unexpected reactor pressurization and glass etching during a heated reaction in a fluorinated alcohol. What caused this? A: You are observing the generation of gaseous hydrogen fluoride (HF)[3]. The root cause is almost always the introduction of a base combined with thermal stress. Fluorotelomer alcohols are uniquely unstable under basic conditions. The decomposition initiates via an intramolecular hydrogen bond that facilitates HF elimination across the CF₂-CH₂ junction. This produces an unstable fluoroalkene intermediate that rapidly oligomerizes, releasing more HF and causing severe corrosion to borosilicate glass[5].

G Start Fluorinated Alcohol (e.g., FTOH, TFE) Base Introduction of Base (Deprotonation) Start->Base Hbond Intramolecular H-Bond Formation Base->Hbond Elimination HF Elimination (CF2-CH2 Junction) Hbond->Elimination Catalyst/Heat Alkene Unstable Fluoroalkene Intermediate Elimination->Alkene HF Hydrogen Fluoride (HF) Gas Release Elimination->HF Oligomer Oligomerization & Decomposition Products Alkene->Oligomer

Base-induced HF elimination pathway in fluorinated alcohols.

Section 3: Troubleshooting Guide & Experimental Protocols

Issue: Mitigating HF Generation and Equipment Corrosion in High-Temperature Workflows. Causality: At elevated temperatures or in the presence of strong alkalis/alkali metals, fluorinated alcohols degrade to release toxic, corrosive HF gas[3][6]. To prevent catastrophic equipment failure and ensure a self-validating safety mechanism, researchers must utilize specific reactor materials and active scrubbing systems. Recent studies demonstrate that Calcium Oxide (CaO) effectively mineralizes gas-phase fluorinated alcohols and HF into inert Calcium Fluoride (CaF₂) at moderate temperatures[7].

Protocol: Self-Validating High-Temperature Reaction Workflow

Follow this step-by-step methodology when executing reactions in HFIP or TFE above 100 °C.

  • Material Compatibility Assessment: Replace all borosilicate glass components with PTFE-lined or Hastelloy reactors. HF gas generated during trace decomposition will rapidly etch glass, compromising structural integrity and contaminating the reaction with silicates.

  • Moisture and Base Exclusion: Degas the fluorinated solvent using freeze-pump-thaw cycles. Ensure the reaction matrix is strictly devoid of strong alkalis, alkali metals, or incompatible bases which catalyze HF elimination[6].

  • Thermal Boundary Control: Program the heating mantle with a hard shut-off limit. For HFIP, strictly maintain temperatures below 250 °C (523 K) to prevent first-order thermal decomposition[2].

  • In-line Effluent Scrubbing: Route all exhaust gas through a Calcium Oxide (CaO) thermal trap heated to 200–600 °C. This specifically mineralizes any volatilized fluorotelomer alcohols or HF gas into inert Calcium Fluoride (CaF₂), preventing toxic environmental exposure[7].

  • Post-Reaction Validation (Self-Validating Step): Before proceeding to downstream purification, extract a 100 µL aliquot of the reaction mixture, perform a simple aqueous extraction with D₂O, and analyze via ¹⁹F-NMR. The absence of a free fluoride signal confirms that the solvent remained intact and no thermal degradation occurred[5].

W Step1 1. Reactor Preparation (PTFE-lined, No Glass) Step2 2. Solvent Degassing (Remove O2/Moisture) Step1->Step2 Step3 3. Reagent Addition (Avoid Strong Bases) Step2->Step3 Step4 4. Thermal Cycling (Monitor < 250°C) Step3->Step4 Step5 5. In-line HF Scrubbing (CaO Thermal Trap) Step4->Step5 Validate Validation: 19F-NMR (Check for free fluoride) Step5->Validate Aliquot testing

Self-validating workflow for high-temperature fluorinated alcohol reactions.

References

  • [6] HFIP_STD_ Hexafluoroisopropanol _EN - Daikin Chemicals. Daikin Industries, LTD. [Link]

  • [2] THERMOPHYSICAL PROPERTIES OF HEXAFLUOROISOPROPANOL (HFIP). International Institute of Refrigeration (IIR). [Link]

  • [7] Low temperature thermal treatment of gas-phase fluorotelomer alcohols by calcium oxide. Clean Earth Inc / Elsevier. [Link]

  • [1] Sixty Solvents: Hexafluoroisopropanol. Department of Chemistry, University of Rochester. [Link]

  • [5] Base-Induced Instability of Fluorotelomer Alcohols. PubMed Central (PMC).[Link]

  • [4] Different Effects of Trifluoroethanol and Glycerol on the Stability of Tropomyosin Helices and the Head-to-Tail Complex. PubMed Central (PMC). [Link]

Sources

Reference Data & Comparative Studies

Validation

Effects of fluorination on the pKa and LogP of cyclobutane derivatives

Title: The Impact of Fluorination on the pKa and LogP of Cyclobutane Derivatives: A Comparative Guide Introduction: The Strategic Role of Fluorinated Cyclobutanes In modern drug discovery, cyclobutane rings are highly va...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Impact of Fluorination on the pKa and LogP of Cyclobutane Derivatives: A Comparative Guide

Introduction: The Strategic Role of Fluorinated Cyclobutanes

In modern drug discovery, cyclobutane rings are highly valued as metabolically stable, sp3-rich bioisosteres for phenyl rings and saturated heterocycles. The strategic introduction of fluorine atoms—ranging from single stereospecific substitutions to bulky fluoroalkyl groups (–CH₂F, –CHF₂, –CF₃)—provides medicinal chemists with a powerful vector to fine-tune a drug candidate's physicochemical properties[1].

However, fluorination is not a monolithic "lipophilicity booster." Depending on the exact substitution pattern and stereochemistry, fluorine can drastically alter molecular electrostatic potential surfaces (MEPS), leading to counterintuitive shifts in acidity/basicity (pKa) and lipophilicity (LogP)[2]. This guide provides a rigorous, data-driven comparison of how different fluorination patterns dictate these properties, supported by mechanistic rationales and field-proven analytical protocols.

Mechanistic Causality: Why Fluorine Alters pKa and LogP

To rationally design fluorinated cyclobutanes, one must understand the underlying physical chemistry driving property shifts:

  • pKa Modulation via Inductive Effects (–I): Fluorine’s extreme electronegativity exerts a strong inductive electron-withdrawing effect through the sigma-bond framework. In cyclobutane-derived amines, this effect destabilizes the protonated ammonium state, predictably lowering the pKa (decreasing basicity)[1]. Conversely, in cyclobutanecarboxylic acids, the –I effect stabilizes the carboxylate anion, increasing acidity (lowering pKa)[3]. The magnitude of this shift is strictly distance-dependent, with each fluorine atom typically dropping the pKa of amines by 0.6–0.8 units[4].

  • LogP Modulation via Dipole and Conformational Effects: While bulk fluorination (e.g., –CF₃) generally increases lipophilicity due to the large hydrophobic volume of the trifluoromethyl group, partial fluorination (–CH₂F, –CHF₂) often decreases LogP[5]. This counterintuitive drop is caused by the highly polarized C–H bonds adjacent to the fluorine atoms, which act as strong hydrogen-bond donors in aqueous media.

  • The Stereochemical Caveat: Stereochemistry plays a critical role. Cis-isomeric CF₃-substituted cyclobutanes frequently exhibit lower lipophilicity than their trans-counterparts. This is driven by the inevitable anti-orientation of the C–F and C–H bonds in the cis-configuration, which leads to internal dipole moment cancellation and lowered overall lipophilicity[2].

Comparative Data Analysis: Physicochemical Shifts

The table below synthesizes experimental data comparing the physicochemical shifts induced by various fluorination patterns on cyclobutane scaffolds relative to their non-fluorinated parent compounds.

Substitution PatternStereochemistryΔpKa (Amines)ΔpKa (Carboxylic Acids)ΔLogP (Model Amides)Mechanistic Driver for LogP Shift
–H (Parent) N/ABaseline (0)Baseline (0)Baseline (0)N/A
–CH₂F (Monofluoro) trans-0.6 to -0.8-0.1 to -0.2-0.06 to -0.35Polarized C-H bond increases aqueous solubility.
–CHF₂ (Difluoro) trans-1.2 to -1.6-0.2 to -0.4-0.23 to -0.47Strong H-bond donor capacity overrides hydrophobic volume.
–CF₃ (Trifluoro) trans-1.8 to -2.4-0.3 to -0.6+0.21 to +1.00Large hydrophobic volume; lack of polarizable C-H bonds.
–CF₃ (Trifluoro) cis-1.8 to -2.4-0.3 to -0.6Marginal or NegativeAnti-orientation of C-F/C-H bonds causes dipole cancellation.

(Data aggregated from standardized potentiometric titrations and shake-flask HPLC analyses[2],[4],[5].)

Experimental Workflows & Self-Validating Protocols

To ensure data integrity and reproducibility, the following self-validating protocols must be employed when synthesizing and profiling these building blocks.

Protocol A: Synthesis of Fluoroalkyl Cyclobutanes via Nucleophilic Fluorination
  • Precursor Activation: Convert cyclobutane alcohols to mesylates or triflates using Tf₂O/pyridine at -78°C in anhydrous dichloromethane to ensure a highly reactive leaving group[2].

  • Fluorination: React the activated intermediate with Tetramethylammonium fluoride (TMAF) or Morph-DAST.

    • Causality: TMAF provides a "naked" fluoride source ideal for sterically hindered cyclobutanes, maximizing nucleophilic substitution while minimizing E1cb elimination side-reactions[6].

  • Diastereomeric Resolution: Separate cis/trans isomers via preparative HPLC or fractional crystallization of diastereomeric salts.

    • Self-Validation: Confirm diastereomeric excess (d.e. > 99%) using ¹⁹F-NMR before proceeding to physical characterization to prevent skewed pKa/LogP readings.

Protocol B: Potentiometric Titration for pKa Determination
  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

    • Self-Validation: Titrate a known standard (e.g., potassium hydrogen phthalate) to confirm electrode linearity and response time.

  • Sample Preparation: Dissolve the cyclobutane amine hydrochloride or carboxylic acid in a 0.15 M KCl aqueous solution. Causality: Maintaining constant ionic strength prevents activity coefficient fluctuations during the titration[3].

  • Titration: Titrate with standardized 0.1 M NaOH or HCl under a nitrogen atmosphere to prevent CO₂ absorption, which would artificially lower the pH.

  • Data Extraction: Extract the pKa from the pre-equivalence point of the titration curve using non-linear regression analysis.

Protocol C: Shake-Flask & HPLC Method for LogP Determination
  • Phase Equilibration: Pre-saturate 1-octanol and aqueous phosphate buffer (pH 7.4) by vigorously stirring them together for 24 hours prior to the experiment.

  • Partitioning: Dissolve the fluorinated cyclobutane model amide in the octanol phase, add the aqueous phase, and shake mechanically for 2 hours at 25°C[2].

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes. Causality: This ensures complete phase separation and destroys micro-emulsions that would cause false-positive UV readings in the aqueous phase.

  • HPLC Quantification: Analyze both phases using RP-HPLC (C18 column, UV or MS detection).

    • Self-Validation (Mass Balance Check): Calculate the total mass. The quantified mass from both phases combined must equal the initial input mass (±5%). A failure here indicates interfacial aggregation, volatility losses, or degradation.

Workflow Visualization

G A Cyclobutane Precursor (Alcohols/Esters) B Fluorination Reagents (DAST / TMAF) A->B Activation C Diastereomeric Resolution (cis/trans Separation) B->C Stereocontrol D Physicochemical Profiling C->D E Potentiometric Titration (pKa Determination) D->E F Shake-Flask + HPLC (LogP Determination) D->F G SAR & Drug Design Integration E->G Acidity/Basicity F->G Lipophilicity

Workflow for the synthesis and physicochemical profiling of fluorinated cyclobutanes.

Strategic Recommendations

When optimizing a lead compound containing a cyclobutane ring, do not assume that adding fluorine will automatically increase lipophilicity. If your goal is to increase metabolic stability while maintaining or lowering LogP to stay within Lipinski's rules, utilizing a –CHF₂ group or a cis-oriented –CF₃ group is a highly effective strategy. Conversely, if you need to drive passive permeability and target engagement through hydrophobic interactions, a trans-oriented –CF₃ group is the optimal choice.

References

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv. 2

  • 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties - ResearchGate.1

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines - ResearchGate. 4

  • Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks - ChemRxiv. 5

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks - Journal of Organic and Pharmaceutical Chemistry. 3

  • Measured pKa values (23 °C) for building blocks 6–11, as well as the parent cyclobutane derivatives - ResearchGate.6

Sources

Comparative

Comparative study of fluorinated vs. non-fluorinated motifs in drug design

Executive Summary: The "Fluorine Effect" in Medicinal Chemistry In modern drug discovery, the strategic replacement of hydrogen (H) or hydroxyl (-OH) groups with fluorine (F) is not merely a structural tweak—it is a fund...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in Medicinal Chemistry

In modern drug discovery, the strategic replacement of hydrogen (H) or hydroxyl (-OH) groups with fluorine (F) is not merely a structural tweak—it is a fundamental engineering decision that alters the trajectory of a lead compound. Approximately 20-25% of all drugs currently on the market contain at least one fluorine atom.[1]

This guide provides a technical comparison between fluorinated and non-fluorinated motifs, focusing on the causality between atomic substitution and macroscopic drug properties (ADME-Tox). We move beyond the general "metabolic stability" claim to explore the specific physicochemical drivers—bond energy, electronegativity, and lipophilicity modulation—that dictate these outcomes.

Physicochemical Core Comparison

To understand the biological divergence, we must first quantify the fundamental atomic differences. Fluorine is the "Goldilocks" bioisostere: small enough to mimic hydrogen sterically, yet electronically distinct enough to drastically alter reactivity.

Table 1: Atomic and Bond Properties (H vs. F vs. O)
PropertyHydrogen (H)Fluorine (F)Hydroxyl (-OH)Implication for Drug Design
Van der Waals Radius (Å) 1.201.471.52F is a steric mimic of H, allowing it to fit into tight binding pockets where -OH or -CH3 might clash.
Paulding Electronegativity 2.13.98 (Max)3.44F induces strong dipoles, altering pKa of neighbors and creating multipolar binding interactions.
C-X Bond Length (Å) 1.091.351.43The C-F bond is short and extremely stable.
C-X Bond Energy (kcal/mol) ~98~116~85Critical: The C-F bond is stronger than C-H, making it resistant to CYP450 oxidative cleavage.
Lipophilicity Contribution NeutralVariableHydrophilicMonofluorination of alkyls decreases lipophilicity; fluorination of aromatics increases it.

Technical Deep Dive: Pharmacokinetic & Pharmacodynamic Impact

Metabolic Stability (The "Metabolic Block")

Causality: The primary driver for fluorination is the prevention of oxidative metabolism. Cytochrome P450 (CYP) enzymes typically attack electron-rich C-H bonds adjacent to heteroatoms or on aromatic rings (Phase I metabolism).

  • Non-Fluorinated Motif: A C-H bond (98 kcal/mol) is susceptible to hydrogen atom abstraction by the high-valent Iron-Oxo species (Compound I) in the CYP450 active site.

  • Fluorinated Motif: Replacing this labile H with F creates a C-F bond (116 kcal/mol). The CYP450 enzyme cannot generate sufficient energy to cleave this bond. Furthermore, the high electronegativity of F reduces the electron density of the aromatic ring, making it less attractive to the electrophilic CYP oxidant.

Lipophilicity Modulation (LogP/LogD)

Fluorine's effect on lipophilicity is context-dependent, a nuance often missed in general literature.

  • Aromatic Fluorination: Replacing Ar-H with Ar-F generally increases lipophilicity (higher LogP) because F is more hydrophobic than H and reduces the polarizability of the ring.

  • Aliphatic Fluorination: Replacing C-H with C-F adjacent to a heteroatom (e.g., -OCH3 to -OCF3) can decrease lipophilicity due to the strong dipole created, which increases solvation polarity.

Binding Affinity (Multipolar Interactions)

Fluorine is not just a passive shield; it is an active binding element.

  • Orthogonal Interaction: The C-F bond is highly polarized (Cδ+ — Fδ-). This allows it to engage in favorable dipolar interactions with amide carbonyl carbons (C=O) or guanidinium nitrogens in the protein backbone, interactions that a non-polar C-H bond cannot support.

Case Studies: Data-Driven Comparisons

Case Study A: Atorvastatin (Lipitor) vs. Non-Fluorinated Analog

The development of Atorvastatin highlights the dual role of fluorine: potency enhancement and metabolic protection.

FeatureNon-Fluorinated Analog (Py-H)Atorvastatin (Py-F)Technical Insight
Moiety Phenyl ringp-Fluorophenyl ringThe para-position is a metabolic "soft spot" for oxidation.
IC50 (HMG-CoA Reductase) ~24 nM~8 nMFluorine improves hydrophobic fit and creates favorable electrostatic interactions in the binding pocket.
Metabolic Fate Rapid para-hydroxylationResistant to para-oxidationF blocks the primary metabolic route, extending half-life and duration of action.
Case Study B: Sitagliptin (Januvia) - The Triazolopiperazine Core

Sitagliptin utilizes a trifluorophenyl moiety. Early SAR (Structure-Activity Relationship) studies demonstrated the necessity of this motif.

  • Des-fluoro Analog: Showed rapid clearance due to oxidative attack on the phenyl ring.

  • 2,4,5-Trifluorophenyl (Sitagliptin): The three fluorine atoms render the ring electron-deficient, virtually eliminating oxidative metabolism at this site. This allows for once-daily dosing (T1/2 ~12.4 hours in humans).

Experimental Protocols

To objectively compare a fluorinated motif against a hydrogenated counterpart, the following self-validating protocols are recommended.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: Quantify the "Metabolic Block" effect by comparing Intrinsic Clearance (CLint).

Reagents:

  • Pooled Liver Microsomes (Human/Rat) – 20 mg/mL protein conc.

  • NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P dehydrogenase, NADP+).

  • Test Compounds (Fluorinated vs. Non-fluorinated pair).

  • Internal Standard (e.g., Propranolol).

Workflow:

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate microsomes (0.5 mg/mL final conc.) with test compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing the Internal Standard to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining parent) vs. time. The slope (

    
    ) determines 
    
    
    
    .
    • Validation Criteria: The fluorinated analog should show a statistically significant decrease in slope (

      
      ) compared to the H-analog.
      
Protocol 2: Shake-Flask LogP Determination

Objective: Determine the lipophilicity shift caused by fluorination.

Workflow:

  • Phase Preparation: Saturate 1-Octanol with water and Water (phosphate buffer pH 7.4) with 1-octanol for 24 hours.

  • Solubilization: Dissolve test compound in the water-saturated 1-octanol phase.

  • Equilibration: Mix equal volumes of the organic (compound) and aqueous phases in a glass vial. Shake mechanically for 4 hours at 25°C.

  • Separation: Centrifuge to fully separate phases.

  • Quantification: Analyze the concentration of compound in both phases using UV-Vis or HPLC.

  • Calculation:

    
    .
    
    • Note: Compare the

      
       between the H-analog and F-analog.[2][3]
      

Visualizations

Diagram 1: Decision Workflow for Fluorine Incorporation

This flowchart guides the medicinal chemist on when to introduce fluorine based on specific liabilities.

FluorineDecisionTree Start Lead Compound Analysis MetabolicIssue Is Metabolic Stability Poor? Start->MetabolicIssue PotencyIssue Is Potency/Binding Low? Start->PotencyIssue IdentifySoftSpot Identify Metabolic 'Soft Spot' (e.g., Aromatic Ring, Benzylic C-H) MetabolicIssue->IdentifySoftSpot Yes BlockMetabolism Strategy: Metabolic Block IdentifySoftSpot->BlockMetabolism CheckPocket Check Binding Pocket (Is there a hydrophobic or polar void?) PotencyIssue->CheckPocket Yes ApplyF Replace labile H with F BlockMetabolism->ApplyF Result Compare vs Non-Fluorinated Analog ApplyF->Result Test in Microsomal Assay ElectronicMod Strategy: Electronic Modulation CheckPocket->ElectronicMod ApplyCF3 Add -CF3 (Lipophilicity) or -F (Dipole interaction) ElectronicMod->ApplyCF3 ApplyCF3->Result Test in Binding Assay

Caption: Strategic decision tree for introducing fluorine to solve metabolic or potency liabilities.

Diagram 2: Mechanism of CYP450 Blocking

Visualizing why the C-F bond resists the catalytic cycle of Cytochrome P450.

CYP450_Mechanism Substrate_H Substrate (C-H) (Labile) CYP_Enzyme CYP450 (Compound I) [Fe=O]3+ Substrate_H->CYP_Enzyme Binding Substrate_F Substrate (C-F) (Stable) Substrate_F->CYP_Enzyme Binding Transition_H H-Abstraction (Low Activation Energy) CYP_Enzyme->Transition_H Attack on C-H Transition_F F-Abstraction (Impossible High Energy) CYP_Enzyme->Transition_F Attack on C-F Metabolite Hydroxylated Metabolite (C-OH) Transition_H->Metabolite Rapid Oxidation NoReaction Metabolic Block (No Reaction) Transition_F->NoReaction Bond too strong (116 kcal/mol)

Caption: Mechanistic comparison of CYP450 interaction with C-H vs. C-F bonds, illustrating the high energy barrier of fluorine abstraction.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Summerfield, C. J. E., & Pattison, G. (2026).[1] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Validation

Strategic Fluorination in Medicinal Chemistry: A Comparative Guide to Enhancing Metabolic Stability

Executive Summary In the optimization of drug candidates, metabolic instability is a primary attrition factor. Rapid clearance by Cytochrome P450 (CYP) enzymes leads to poor bioavailability and short half-lives ( ). This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of drug candidates, metabolic instability is a primary attrition factor. Rapid clearance by Cytochrome P450 (CYP) enzymes leads to poor bioavailability and short half-lives (


). This guide analyzes the strategic incorporation of fluorinated scaffolds—specifically replacing C-H bonds with C-F bonds or methyl groups with trifluoromethyl (

) moieties—to modulate physicochemical properties and block metabolic "soft spots."[1][2][3][4]

Key Insight: Fluorine acts as a "metabolic shield" not merely through steric hindrance, but via the extreme strength of the C-F bond (approx. 116 kcal/mol) and its electronegative deactivation of aromatic rings, preventing the formation of the oxo-ferryl radical intermediate required for CYP-mediated oxidation.

Mechanistic Principles: Why Fluorination Works[4][5][6]

To apply fluorination effectively, one must understand the causality of metabolic blockade.

The Thermodynamic Barrier

The primary mechanism of CYP450 metabolism involves Hydrogen Atom Transfer (HAT). The enzyme's active species (Compound I, a high-valent Iron-Oxo species) abstracts a hydrogen atom from the drug.

  • C-H Bond Energy: ~99 kcal/mol (Vulnerable to HAT).

  • C-F Bond Energy: ~116 kcal/mol (Resistant to HAT).

  • Result: The energy required to abstract a fluorine atom is thermodynamically prohibitive for physiological enzymes.

Electronic Deactivation

Fluorine is the most electronegative element (


). When attached to an aromatic ring (e.g., fluorobenzene), it withdraws electron density from the 

-system.
  • Effect: This lowers the HOMO energy of the aromatic ring, making it a poorer nucleophile for the electrophilic CYP450 species. This is particularly effective in preventing arene oxidation (epoxidation).

Visualizing the Blockade

The following diagram illustrates the divergence in metabolic fate between a standard C-H scaffold and a Fluorinated scaffold.

CYP_Mechanism cluster_0 Standard Scaffold (C-H) cluster_1 Fluorinated Scaffold (C-F) CYP CYP450 (Fe=O) Active Species Drug_H Drug-C-H CYP->Drug_H Drug_F Drug-C-F CYP->Drug_F Radical C• Radical Intermediate Drug_H->Radical H-Abstraction (Low Energy Barrier) Metabolite Drug-C-OH (Cleared) Radical->Metabolite Rebound Mechanism Blocked Reaction Blocked Drug_F->Blocked C-F Bond Strength (High Barrier) Stable Intact Drug (Extended t1/2) Blocked->Stable

Caption: Mechanistic divergence: The C-F bond resists the initial Hydrogen Abstraction step essential for CYP450 oxidation.

Comparative Analysis: Scaffolds & Performance

This section compares the performance of non-fluorinated parent compounds against their fluorinated analogs.

Aryl Fluorination (Phenyl vs. Fluorophenyl)

Replacing a hydrogen on a phenyl ring (specifically at the para position) is a classic strategy to block metabolism.

FeatureParent Scaffold (Phenyl)Fluorinated Scaffold (4-F-Phenyl)Impact on Stability
Metabolic Liability High (Para-hydroxylation)Low (Blocked site)High (Blocks primary soft spot)
Lipophilicity (LogP) Baseline+0.2 to +0.4 increaseModerate (May increase non-specific binding)
Electronic Effect NeutralElectron WithdrawingHigh (Deactivates ring to oxidation)
Alkyl Fluorination (Methyl vs. Trifluoromethyl)

The trifluoromethyl (


) group is a bioisostere for the methyl (

) group but offers vastly superior metabolic stability.[1]
ParameterMethyl Group (

)
Trifluoromethyl Group (

)
Experimental Outcome
Metabolic Fate Rapid oxidation to

then

Metabolically inertComplete blockade of alkyl oxidation
Steric Bulk ~17 ų~42 ųIncreased (Can alter binding pocket fit)
Intrinsic Clearance (

)
High (Reference)Significantly LowerExtended Half-life (

)
Case Study: Ezetimibe

Ezetimibe (Zetia) exemplifies the successful application of fluorination to enhance stability.

  • Challenge: The parent compounds were rapidly metabolized via oxidation on the pendant phenyl rings.

  • Solution: Introduction of fluorine atoms at the para positions of the phenyl rings.

  • Result: The primary metabolic route shifted from rapid oxidative hydroxylation (Phase I) to slower glucuronidation (Phase II). This "metabolic switching" resulted in a half-life of approximately 22 hours, allowing for once-daily dosing.

Experimental Protocol: Microsomal Stability Assay

To validate the impact of fluorination, the Microsomal Stability Assay is the industry standard. This protocol measures the intrinsic clearance (


) of a compound.[1][2][3][5][6]
Reagents & Materials
  • Liver Microsomes: Human or Rat (20 mg/mL protein conc).

  • NADPH Regenerating System: Essential cofactor for CYP activity.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Step-by-Step Workflow
  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (ensure DMSO < 0.1%).

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) and compound. Equilibrate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), transfer aliquots into Stop Solution.

  • Quenching: The cold ACN precipitates microsomal proteins, stopping metabolism immediately.

  • Processing: Centrifuge samples (4000 rpm, 20 min, 4°C).

  • Analysis: Inject supernatant into LC-MS/MS to quantify parent compound remaining.

Assay Visualization

Microsomal_Assay cluster_sampling Time Point Sampling Prep Sample Prep (1µM Compound + Microsomes) Start Initiation (Add NADPH) Prep->Start Incubate Incubation (37°C, Shaking) Start->Incubate T0 T=0 min Incubate->T0 T15 T=15 min Incubate->T15 T60 T=60 min Incubate->T60 Stop Quench Reaction (Ice-Cold ACN + Internal Std) T0->Stop T15->Stop T60->Stop Spin Centrifugation (Remove Protein) Stop->Spin Analyze LC-MS/MS Analysis (Calculate % Remaining) Spin->Analyze

Caption: Standardized workflow for determining intrinsic clearance (


) using liver microsomes.

Data Analysis & Interpretation

To objectively compare your fluorinated scaffold against the parent, calculate the Intrinsic Clearance (


) .[3]

Calculation:

  • Plot ln(% Remaining) vs. Time.[5][6]

  • Determine the slope (

    
    ) of the linear regression.
    
  • Calculate in vitro half-life:

    
    .[3]
    
  • Calculate

    
    :
    
    
    
    
    [3]

Decision Matrix:

  • 
     µL/min/mg:  High Stability (Ideal for once-daily dosing).
    
  • 
     µL/min/mg:  High Clearance (Likely requires structural modification, e.g., Fluorination).
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][2][7][8][9][10] Chemical Society Reviews.

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry.[11][8] Journal of Medicinal Chemistry.[11][7]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[11][12][7]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[2][4][11][12][7][8] Journal of Medicinal Chemistry.[11][7]

  • Kosjek, T., et al. (2023). Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions. ClinPGx.

Sources

Comparative

The (2,2,3,3-Tetrafluorocyclobutyl)methanol Motif: A Comparative Guide to its Role as a Bioisostere in Drug Development

Introduction: The Quest for Superior Drug Properties through Bioisosteric Replacement In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacod...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Superior Drug Properties through Bioisosteric Replacement

In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful development. One of the most powerful strategies in the medicinal chemist's toolkit is bioisosterism, the replacement of a functional group with another that retains similar biological activity but possesses improved physicochemical properties. This guide delves into the application of the fluorinated cyclobutyl motif, specifically as a bioisostere for the commonly employed tert-butyl group. While direct case studies for (2,2,3,3-Tetrafluorocyclobutyl)methanol in approved drugs are not prevalent, a compelling body of research highlights the advantages of its close analog, the 1-(trifluoromethyl)cyclobutyl group, in overcoming the metabolic liabilities and modulating the lipophilicity of parent compounds.

The tert-butyl group, while sterically useful, is often associated with poor metabolic stability. The 1-(trifluoromethyl)cyclobutyl moiety has emerged as a promising alternative, offering a unique combination of steric bulk and electronic properties that can lead to enhanced metabolic resistance, altered lipophilicity, and improved acidity of neighboring functional groups. This guide will provide a comparative analysis of these two groups, supported by experimental data from studies on several bioactive compounds. We will also provide detailed, representative protocols for the synthesis and evaluation of such analogs, empowering researchers to apply these principles in their own drug discovery programs.

Comparative Analysis: 1-(Trifluoromethyl)cyclobutyl vs. tert-Butyl

The decision to replace a tert-butyl group with a 1-(trifluoromethyl)cyclobutyl moiety is driven by the desire to fine-tune a drug candidate's properties. The introduction of fluorine atoms imparts significant changes to the molecule's electronic and steric character.

Physicochemical Properties

The following table summarizes the key physicochemical differences observed when a tert-butyl group is replaced with a 1-(trifluoromethyl)cyclobutyl group in various molecular scaffolds.

Propertytert-Butyl Analog1-(Trifluoromethyl)cyclobutyl AnalogRationale for Change
Lipophilicity (logD at pH 7.4) LowerHigher (increase of ~0.5 units)[1]The trifluoromethyl group increases lipophilicity, which can impact membrane permeability and protein binding.
Acidity (pKa of carboxylic acid) Higher (e.g., 4.79 for pivalic acid)[1]Lower (e.g., 2.92 for 1-(trifluoromethyl)cyclobutane-1-carboxylic acid)[1]The strong electron-withdrawing effect of the trifluoromethyl group increases the acidity of the carboxylic acid.
Basicity (pKa of amine hydrochloride) Higher (e.g., 10.69 for tert-butyl amine HCl)[1]Lower (e.g., 5.29 for 1-(trifluoromethyl)cyclobutanamine HCl)[1]The inductive effect of the trifluoromethyl group reduces the basicity of the amine.
Steric Volume Smaller (e.g., 150 ų)[1]Larger (e.g., 171 ų)[1]The cyclobutyl ring and trifluoromethyl group occupy a larger volume, which can influence binding to target proteins.
Pharmacokinetic Properties: A Focus on Metabolic Stability

A primary driver for utilizing the 1-(trifluoromethyl)cyclobutyl group is to enhance metabolic stability. The C-F bond is significantly stronger than the C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.

Bioactive Compoundtert-Butyl Analog Intrinsic Clearance (CLint) (µL/min/mg)1-(Trifluoromethyl)cyclobutyl Analog Intrinsic Clearance (CLint) (µL/min/mg)Outcome of Bioisosteric Replacement
Butenafine 3021Increased metabolic stability
Pinoxaden Not explicitly stated, but replacement is a key featureNot explicitly stated, but replacement is a key featureImproved herbicidal properties
Tebutam 57107Decreased metabolic stability
Pivhydrazine Not explicitly stated, but replacement is a key featureNot explicitly stated, but replacement is a key featureAltered MAO inhibition profile

Note: The data for Butenafine and Tebutam are derived from a comparative study and highlight that the effect of this bioisosteric replacement on metabolic stability can be context-dependent and should be experimentally verified.[1]

Case Studies: Application in Bioactive Compounds

To illustrate the practical implications of this bioisosteric replacement, we will examine its application in several bioactive compounds.

Butenafine: An Antifungal Agent

Butenafine is a benzylamine antifungal that inhibits the enzyme squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2][3][4] This inhibition disrupts the fungal cell membrane, leading to cell death.[2][3][4] Replacing the tert-butyl group in a butenafine analog with a 1-(trifluoromethyl)cyclobutyl group resulted in a notable increase in metabolic stability, as evidenced by a lower intrinsic clearance value.[1] This suggests that the fluorinated analog would have a longer half-life in vivo, potentially leading to improved efficacy or a more convenient dosing regimen.

Butenafine_Pathway cluster_fungal_cell Fungal Cell Squalene Squalene Squalene_Epoxidase Squalene_Epoxidase Squalene->Squalene_Epoxidase biosynthesis Lanosterol Lanosterol Squalene_Epoxidase->Lanosterol biosynthesis Ergosterol Ergosterol Lanosterol->Ergosterol biosynthesis Cell_Membrane Cell_Membrane Ergosterol->Cell_Membrane biosynthesis Butenafine Butenafine Butenafine->Squalene_Epoxidase inhibits

Caption: Mechanism of action of Butenafine.

Pinoxaden: A Herbicide

Pinoxaden is a phenylpyrazoline herbicide that acts by inhibiting acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid synthesis in grasses.[5][6][7] This leads to a cessation of cell growth and division, ultimately killing the weed.[5][6] The inclusion of a bulky group is a feature of this class of herbicides, and the 1-(trifluoromethyl)cyclobutyl moiety serves as an effective component in this context.

Tebutam: A Herbicide

Tebutam is an amide herbicide that is thought to act by inhibiting microtubule assembly.[8][9] In a comparative study, the 1-(trifluoromethyl)cyclobutyl analog of Tebutam showed a decrease in metabolic stability compared to the tert-butyl version.[1] This highlights the importance of empirical testing, as the effects of bioisosteric replacement are not always predictable and can be influenced by the overall molecular structure.

Pivhydrazine: A Monoamine Oxidase Inhibitor

Pivhydrazine is a historical antidepressant that acts as an irreversible and non-selective monoamine oxidase inhibitor (MAOI).[10][11][12] By inhibiting MAO, it increases the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[10] While specific comparative data for a 1-(trifluoromethyl)cyclobutyl analog is not available, this class of compounds provides a relevant scaffold for studying the impact of such a bioisosteric replacement on interactions with monoamine oxidase.

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis of 1-(trifluoromethyl)cyclobutyl-containing building blocks and the key in vitro assays used to compare their properties with their tert-butyl counterparts.

Synthesis of 1-(Trifluoromethyl)cyclobutane Building Blocks

This protocol describes a general method for the synthesis of 1-(trifluoromethyl)cyclobutanes from the corresponding cyclobutanecarboxylic acids using sulfur tetrafluoride (SF₄).

Synthesis_Workflow Start Cyclobutanecarboxylic Acid SF4_Reaction Reaction with SF4 (60-110 °C, 12-144 h) Start->SF4_Reaction Purification Purification (Chromatography, Distillation, or Crystallization) SF4_Reaction->Purification Product 1-(Trifluoromethyl)cyclobutane Purification->Product

Caption: General synthesis workflow.

Materials:

  • Cyclobutanecarboxylic acid derivative

  • Sulfur tetrafluoride (SF₄)

  • Anhydrous solvent (e.g., dichloromethane)

  • Additives (e.g., water or HF, used in catalytic amounts)

  • Reaction vessel suitable for high-pressure reactions

  • Purification supplies (silica gel for chromatography, distillation apparatus, or crystallization solvents)

Procedure:

  • In a high-pressure reaction vessel, dissolve the cyclobutanecarboxylic acid (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the reaction vessel and carefully introduce sulfur tetrafluoride (3-30 equivalents).

  • Add a catalytic amount of water or HF as an additive.

  • Seal the reaction vessel and heat to 60-110 °C for 12-144 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess SF₄ in a well-ventilated fume hood.

  • Quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, distillation, or crystallization to yield the desired 1-(trifluoromethyl)cyclobutane derivative.[1]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a common method for assessing the metabolic stability of a compound by incubating it with liver microsomes and measuring its disappearance over time.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes (or from other species)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes (final concentration 0.5-1.0 mg/mL) in phosphate buffer at 37 °C for 5-10 minutes.

  • Add the test compound to the microsomal suspension (final concentration typically 1 µM) and mix gently.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression will give the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k and the intrinsic clearance (CLint) = (k / microsomal protein concentration).[13][14]

Determination of Lipophilicity (logD) by the Shake-Flask Method

This protocol describes the classic shake-flask method for determining the distribution coefficient (logD) of a compound between n-octanol and an aqueous buffer at a specific pH (typically 7.4).

Materials:

  • Test compound

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Vials and a shaker

  • Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known amount of the test compound to a vial containing a defined volume of n-octanol and aqueous buffer (e.g., a 1:1 ratio).

  • Shake the vials vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Centrifuge the vials to achieve complete phase separation.

  • Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Quantify the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the logD value using the following equation: logD = log ([Concentration in n-octanol] / [Concentration in aqueous buffer]).[15][16]

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) of a compound by potentiometric titration.

Materials:

  • Test compound

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Potassium chloride (KCl) solution (to maintain constant ionic strength)

  • Calibrated pH meter and electrode

  • Automated titrator or burette

Procedure:

  • Dissolve a precise amount of the test compound in a solution of known ionic strength (e.g., 0.15 M KCl).

  • Calibrate the pH meter using standard buffers.

  • Titrate the solution with the standardized acid or base, recording the pH value after each incremental addition of the titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa value corresponds to the pH at the half-equivalence point (the point where half of the compound has been neutralized).[17]

Conclusion and Future Outlook

The strategic incorporation of fluorinated motifs, such as the 1-(trifluoromethyl)cyclobutyl group, represents a powerful approach to overcoming common challenges in drug development, particularly those related to metabolic instability. As demonstrated by the comparative data, this bioisosteric replacement for the tert-butyl group can significantly alter a molecule's physicochemical and pharmacokinetic properties. While the effects are not universally predictable and require empirical validation for each new compound, the potential benefits in terms of increased metabolic stability, modulated lipophilicity, and altered acidity make it a valuable strategy for lead optimization.

The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of compounds containing the 1-(trifluoromethyl)cyclobutyl moiety. As our understanding of the interplay between structure and function continues to grow, and as new synthetic methodologies become available, we can expect to see the increased application of such fluorinated bioisosteres in the design of the next generation of therapeutics. The (2,2,3,3-Tetrafluorocyclobutyl)methanol motif and its derivatives, therefore, remain an area of significant interest for medicinal chemists seeking to rationally design safer and more effective drugs.

References

  • Pinoxaden: The Leader in Grain Field Herbicide. (n.d.).
  • POMAIS Herbicide Pinoxaden 5% EC. (n.d.). Agrochemical Pesticide Weed Killer.
  • BUTENAFINE - Inxight Drugs. (n.d.).
  • Butenafine hydrochloride: for the treatment of interdigital tinea pedis. (2000). Expert Opinion on Pharmacotherapy, 1(3), 467-473.
  • Butenafine. (n.d.). In Wikipedia.
  • What is the mechanism of Butenafine Hydrochloride? (2024, July 17).
  • Pinoxaden | C23H32N2O4 | CID 210326. (n.d.). PubChem.
  • Pinoxaden. (n.d.).
  • Butenafine: Uses & Dosage. (n.d.). MIMS Malaysia.
  • Pinoxaden Impurities and Rel
  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Metabolic stability in liver microsomes. (n.d.). Mercell.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.).
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • Microsomal stability assay for human and mouse liver microsomes. (n.d.).
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. (n.d.). Enamine.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Tebutam (Ref: GPC-5544). (2025, October 29). AERU - University of Hertfordshire.
  • Shake Flask LogD. (n.d.). Domainex.
  • Pivhydrazine. (2023, August 15). Smolecule.
  • Pivhydrazine. (n.d.). Grokipedia.
  • Pivhydrazine. (n.d.). In Wikipedia.
  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • What is pKa and how is it used in drug development? (2023, December 13).
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015, August 30). European Journal of Pharmaceutical Sciences.
  • Lipophilicity Services. (n.d.). Evotec.
  • Bioisosteres of tert-Butyl Group. (n.d.). Enamine.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017, September 20). MDPI.
  • LogD. (2019, January 12). Cambridge MedChem Consulting.
  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7).
  • Pivalylbenzhydrazine | C12H18N2O | CID 9375. (n.d.). PubChem.
  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (n.d.). JNAS.
  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023, April 18).
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16).
  • tebutam data sheet. (n.d.). Compendium of Pesticide Common Names.
  • Bioisosteres of tert-butyl group. (n.d.). Enamine.
  • Application Notes and Protocols for the Chiral Synthesis of Derivatives from 3-Fluorocyclobutane-1-carbaldehyde. (n.d.). Benchchem.
  • Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. (2020, December 21). Organic Process Research & Development.
  • A Comparative Analysis of Pivalylbenzhydrazine and Other Monoamine Oxidase Inhibitors. (n.d.). Benchchem.
  • Tebutam | C15H23NO | CID 92299. (n.d.). PubChem.
  • Mechanism of the Phytotoxic Action of Herbicidal N -Isobutyl- N -(4-substituted benzyl)-4-halo-2-pentenamides. (2025, December 24).
  • Deltamethrin | C22H19Br2NO3 | CID 40585. (n.d.). PubChem.

Sources

Validation

Computational Analysis of the Conformational Properties of Fluorinated Cyclobutanes: A Comparative Guide

The Bioisosteric Paradigm of Fluorinated Cyclobutanes In modern drug discovery, the cyclobutane ring is frequently deployed as a bioisostere for phenyl rings and saturated heterocycles to improve metabolic stability and...

Author: BenchChem Technical Support Team. Date: March 2026

The Bioisosteric Paradigm of Fluorinated Cyclobutanes

In modern drug discovery, the cyclobutane ring is frequently deployed as a bioisostere for phenyl rings and saturated heterocycles to improve metabolic stability and modulate lipophilicity. The strategic introduction of fluorine into these four-membered rings dramatically alters their three-dimensional conformation and electrostatic profile. A prime example of this is the FDA-approved PET imaging agent fluciclovine (FACBC), which relies entirely on the unique spatial arrangement dictated by its fluorinated cyclobutane core [[1]](1].

Accurately predicting these conformational shifts is critical for structure-based drug design. This guide objectively compares the leading computational modalities used to analyze the pseudorotational space of fluorinated cyclobutanes and provides a field-proven, self-validating experimental workflow.

Mechanistic Causality: Why Fluorine Alters Conformation

To understand why certain computational tools succeed or fail, we must first understand the physical causality of the cyclobutane ring. Unsubstituted cyclobutane adopts a puckered "butterfly" conformation to relieve the severe torsional strain of eclipsing C–H bonds, presenting an inversion barrier of approximately 1.38 kcal/mol (482 cm⁻¹) 2[2].

When fluorine is introduced, two new stereoelectronic forces dominate the potential energy surface:

  • Hyperconjugation (The Gauche Effect): Electron density from adjacent

    
     bonds delocalizes into the low-lying 
    
    
    
    antibonding orbital, stabilizing specific rotamers.
  • Dipole Minimization: The highly electronegative fluorine atom creates a strong local dipole, forcing the ring to adjust its puckering amplitude to minimize internal electrostatic repulsion.

Because of these forces, mono-fluorocyclobutane strongly prefers the equatorial conformation over the axial conformation by ~1.28 kcal/mol 3[3]. Furthermore, the puckering angle drastically shifts from the parent cyclobutane, expanding to ~37.4° in the equatorial state while compressing to ~20.7° in the axial state, driving the ring inversion barrier up to ~2.04 kcal/mol (713 cm⁻¹) 3[3].

Objective Comparison of Computational Modalities

Selecting the right computational tool requires balancing throughput with the ability to capture complex stereoelectronics.

  • Density Functional Theory (DFT - e.g., M06-2X,

    
    B97X-D): 
    
    • Performance: The gold standard. Meta-GGA functionals like M06-2X explicitly account for non-covalent interactions and hyperconjugation.

    • Verdict: Mandatory for final energy scoring and precise puckering angle extraction.

  • Semi-Empirical Methods (e.g., GFN2-xTB):

    • Performance: Bridges the gap by incorporating quantum mechanical electronic effects at a fraction of DFT's cost.

    • Verdict: The optimal choice for intermediate geometry refinement and filtering out false minima generated by force fields.

  • Molecular Mechanics / Force Fields (e.g., OPLS4, OpenFF):

    • Performance: Highly efficient for sampling the vast pseudorotational space 4[4]. However, traditional fixed-charge force fields struggle with the anisotropy of halogen charge distributions (sigma holes).

    • Verdict: Excellent for initial conformer generation, but unreliable for final energy ranking of fluorinated species without QM refinement.

Quantitative Data: Modality Performance Benchmarks

The table below summarizes the predictive accuracy of these modalities against experimental Raman/IR spectroscopic data for mono-fluorocyclobutane.

Computational ModalityPuckering Angle (Equatorial)Puckering Angle (Axial)

E (Eq - Ax) [kcal/mol]
Inversion Barrier [kcal/mol]
Experimental (IR/Raman) ~37.4° ~20.7° 1.28 - 1.42 ~2.04
DFT (M06-2X/def2-TZVP) 37.1°21.0°1.352.10
Semi-Empirical (GFN2-xTB) 35.8°22.5°1.151.85
Force Field (OPLS4) 33.2°25.1°0.851.40

(Note: DFT and xTB closely mirror the experimental reality of the puckered ring, whereas classical force fields tend to underestimate the energetic penalty of the axial conformation).

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, computational chemists should employ a hierarchical, self-validating workflow rather than relying on a single level of theory.

Step 1: Broad Conformational Sampling (Molecular Mechanics)

  • Action: Execute a Molecular Dynamics (MD) or Monte Carlo conformational search using OPLS4 or OpenFF. Generate

    
     10,000 initial geometries.
    
  • Causality: The pseudorotational space of cyclobutane is highly flexible and continuous [[4]](4]. High-throughput force fields ensure no region of the potential energy surface (PES) is missed during initial sampling.

Step 2: Electronic Pre-Optimization (Semi-Empirical)

  • Action: Re-optimize the unique conformers identified in Step 1 using GFN2-xTB. Cluster the results by RMSD (threshold: 0.5 Å) to remove redundant geometries.

  • Causality: Force fields often fail to capture the

    
     hyperconjugation unique to fluorinated systems. GFN2-xTB introduces quantum mechanical electronic effects, correcting erroneous puckering angles before expensive DFT calculations.
    

Step 3: High-Level Optimization (DFT)

  • Action: Optimize the filtered conformers using DFT at the M06-2X/def2-TZVP level of theory.

  • Causality: M06-2X is specifically parameterized to capture non-covalent interactions and the subtle dipole-dipole effects required to accurately resolve the ~1.28 kcal/mol energy difference between equatorial and axial states 3[3].

Step 4: Self-Validation Checkpoint (Frequency Analysis)

  • Action: Conduct a harmonic frequency calculation on all DFT-optimized structures.

  • Causality & Validation: A geometry optimization only finds the nearest stationary point. This step creates a self-validating system : a true conformational minimum is mathematically validated only if exactly zero imaginary frequencies are present. If one imaginary frequency is found, the structure represents a transition state (e.g., the planar ring barrier 4[4]), and must be displaced along that vibrational normal mode and re-optimized.

Step 5: Boltzmann Weighting

  • Action: Calculate the final Gibbs Free Energy for each validated minimum and apply a Boltzmann distribution at 298.15 K to determine the population percentage of the equatorial vs. axial states.

Workflow Visualization

Workflow N1 1. Input Generation (SMILES to 3D) N2 2. FF Conformational Search (OPLS4 / OpenFF) N1->N2 N3 3. Semi-Empirical Refinement (GFN2-xTB) N2->N3 N4 4. DFT Optimization (M06-2X/def2-TZVP) N3->N4 N5 5. Boltzmann Weighting & Property Extraction N4->N5

Figure 1: Hierarchical computational workflow for cyclobutane conformational analysis.

References

  • [1] Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science (RSC Publishing). URL:[Link]

  • [3] Energetic Insights into the Fluorination of Cyclobutane: Mono- and Difluorocyclobutanes. ResearchGate. URL:[Link]

  • [4] Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules. The Journal of Physical Chemistry A - ACS Publications. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2,2,3,3-Tetrafluorocyclobutyl)methanol

As a Senior Application Scientist, it is imperative to approach every chemical, including novel structures like (2,2,3,3-Tetrafluorocyclobutyl)methanol, with a robust framework of safety and operational excellence. This...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to approach every chemical, including novel structures like (2,2,3,3-Tetrafluorocyclobutyl)methanol, with a robust framework of safety and operational excellence. This guide is structured to provide a comprehensive, yet adaptable, protocol for its handling. The causality behind each recommendation is explained to empower researchers to make informed safety decisions in their unique experimental contexts.

Hazard Identification and Risk Assessment

(2,2,3,3-Tetrafluorocyclobutyl)methanol (CAS 378-17-6) is a fluorinated alcohol.[1] While specific toxicological data for this compound is not extensively documented in readily available safety data sheets, its structure allows us to infer potential hazards based on its chemical class. It is a halogenated organic compound and an alcohol.

  • Inferred Toxicity : Alcohols such as methanol are known to be toxic if swallowed, inhaled, or absorbed through the skin.[2][3][4][5] Methanol, a related compound, can cause damage to organs, including the central nervous system and optic nerve, potentially leading to blindness or death.[5][6][7][8] The presence of four fluorine atoms may alter its metabolic pathway, but a conservative approach assuming similar or potentially increased toxicity is warranted until specific data is available.

  • Dermal and Eye Irritation : Like many organic solvents and alcohols, it should be considered a potential skin and eye irritant.[7][9] Prolonged contact may lead to defatting of the skin, causing dryness and dermatitis.[7][10]

  • Inhalation Hazard : Volatile organic compounds should always be handled in well-ventilated areas to prevent inhalation.[11] Inhaling vapors can cause respiratory tract irritation, dizziness, headaches, and other central nervous system effects.[6][7]

  • Flammability : Many alcohols are flammable liquids.[12][13] While fluorination can sometimes reduce flammability, this compound should be treated as a flammable liquid until a flash point is experimentally determined. Keep it away from heat, sparks, and open flames.[4][10][12][13]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to create redundant barriers against exposure.[14] The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection :

    • Mandatory : ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the chemical.[15][16]

    • Recommended for High-Risk Operations : For procedures involving larger quantities (>250 mL) or a higher risk of splashing (e.g., transfers, heating), a full-face shield should be worn over the safety goggles.[17][18][19][20]

  • Hand Protection :

    • Primary Barrier : Nitrile gloves are a good baseline for general laboratory work with many chemicals.[11][15]

    • Enhanced Protection : Due to the halogenated nature of this compound, prolonged contact or immersion requires gloves with higher chemical resistance. Neoprene or Viton™ gloves offer better protection against halogenated hydrocarbons.[15] For tasks with significant exposure risk, consider wearing two layers of nitrile gloves ("double-gloving") or a more robust chemical-resistant glove.[15][17] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Body Protection :

    • A flame-resistant lab coat is mandatory to protect against splashes and should be kept fully buttoned.[11][13]

    • For transfers of significant volumes, a chemical-resistant apron provides an additional layer of protection.[15][18]

    • Always wear long pants and closed-toe shoes in the laboratory.[11][13]

  • Respiratory Protection :

    • Respiratory protection is typically not required when handling small quantities within a certified chemical fume hood.

    • If a procedure poses a risk of generating aerosols or vapors that cannot be contained by engineering controls, a respirator may be necessary.[16] All respirator use requires prior medical clearance, training, and fit-testing as per OSHA regulations (29 CFR 1910.134).[12][13]

Summary of Required PPE
Protection TypeSpecificationRationale
Eye/Face Chemical Splash Goggles (ANSI Z87.1) / Face ShieldProtects eyes and face from splashes and vapors.[16][18][19]
Hand Nitrile Gloves (minimum); Neoprene or Viton for extended contactProvides a barrier against skin absorption and irritation.[15][18]
Body Flame-Resistant Lab Coat, Long Pants, Closed-Toe ShoesProtects skin and clothing from spills.[11][18]
Respiratory Not required with proper engineering controlsA fume hood is the primary control for vapor inhalation.[11]

Operational and Disposal Plan

A self-validating protocol ensures that safety is integrated into every step of the workflow, from preparation to disposal.

Workflow for Handling (2,2,3,3-Tetrafluorocyclobutyl)methanol

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Disposal Phase prep1 Verify Fume Hood Certification is Current prep2 Don Required PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Prepare Spill Kit and Emergency Eyewash/Shower prep2->prep3 handle1 Transport Chemical in Secondary Containment prep3->handle1 Proceed to Handling handle2 Perform All Operations (Weighing, Transfer, Reaction) handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 disp1 Segregate Waste into 'Halogenated Organic Waste' handle3->disp1 Proceed to Disposal disp2 Use Designated, Compatible, and Sealed Waste Container disp1->disp2 disp3 Label Waste Container with Full Chemical Name(s) disp2->disp3 disp4 Store Waste in Satellite Accumulation Area disp3->disp4

Caption: Workflow for safe handling and disposal.

Step-by-Step Handling Protocol
  • Engineering Controls : All work with (2,2,3,3-Tetrafluorocyclobutyl)methanol must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[11] Ensure the ventilation system is operational and certified.[20]

  • Transportation : When moving the chemical from storage to the work area, use a secondary containment carrier (such as a rubber bucket or plastic tote) to prevent spills in transit.

  • Storage : Store the chemical in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][21] The storage area should be designated for flammable liquids.[13]

  • Spill Management : Maintain a chemical spill kit readily accessible. For a small spill (<1 L), contain it with an inert absorbent material (e.g., vermiculite, sand), place the material in a sealed, labeled container, and dispose of it as hazardous waste.[22] For large spills, evacuate the area and follow your institution's emergency procedures.[21]

Step-by-Step Disposal Protocol

The fluorinated nature of this compound places it in a specific waste category. Improper disposal can harm the environment and violate regulations.

  • Waste Segregation : This compound MUST be disposed of in a designated "Halogenated Organic Waste" container.[11][21][23] Do not mix it with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[22]

  • Container Management :

    • Use only waste containers that are in good condition, compatible with the chemical, and have a tight-sealing lid.[21][22]

    • The container must be kept closed at all times except when actively adding waste.[21][22]

  • Labeling : Label the waste container with the words "Hazardous Waste" and the full chemical name: "(2,2,3,3-Tetrafluorocyclobutyl)methanol".[21] Do not use abbreviations or chemical formulas. If it is a mixed waste stream, list all components.[21]

  • Collection : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it has secondary containment.[22] When the container is nearly full, follow your institution's procedures for chemical waste pickup.[22]

By adhering to these principles of hazard assessment, diligent use of PPE, and structured operational planning, you can handle (2,2,3,3-Tetrafluorocyclobutyl)methanol with a high degree of safety and scientific integrity.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Safe Handing & Disposal of Organic Substances. HSC Chemistry & Physics.
  • Halogenated Solvents in Laboratories. Temple University Campus Operations.
  • Treatment and disposal of chemical wastes in daily laboratory work. University of Wuppertal.
  • Personal Protective Equipment (PPE) Guidelines for Chemical Safety. OLSEH – IISc Bangalore.
  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety.
  • Safety Data Sheet - Methanol. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Methanol. Fisher Scientific.
  • (2,2,3,3-tetrafluorocyclobutyl)methanol | CAS 378-17-6. Santa Cruz Biotechnology.
  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture.
  • Methanol - Standard Operating Procedure. UCLA EH&S.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • Methanol: toxicological overview. GOV.UK.
  • Methanol | CH3OH | CID 887. PubChem - NIH.
  • Methanol MSDS. Iowa State University.
  • SAFETY DATA SHEET - Methanol. Sigma-Aldrich.
  • SAFETY DATA SHEET - Methanol. Fisher Scientific.
  • Methanol Safety Data Sheet. Praxair.
  • PPE for Chemical Handling: A Quick Guide. Healthy Bean.
  • Safety data sheets - Methanol. Methanex.
  • Methanol (230, 232, 233) Material Safety Data Sheet. Honeywell.
  • Methanol Safety Data Sheet. Methanex Corporation.
  • Methanol Toxicity. StatPearls - NCBI Bookshelf.
  • SAFETY DATA SHEET - Methanol (230, 232, 233). State of Michigan.
  • Methanol Handling Safety: Best Practices for Shipboard Operations. CM Energy.
  • Ensuring Safety in Methanol Handling and Storage: A Comprehensive Guide for Suppliers in Dubai. INNOVEDA.
  • METHANOL SAFE HANDLING MANUAL. Methanol Institute.

Sources

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2,2,3,3-Tetrafluorocyclobutyl)methanol
Reactant of Route 2
(2,2,3,3-Tetrafluorocyclobutyl)methanol
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